Methyl 3-chlorothiophene-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-chlorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKYYONTMGVPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380565 | |
| Record name | methyl 3-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88105-17-3 | |
| Record name | methyl 3-chlorothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-chlorothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of Methyl 3-chlorothiophene-2-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-chlorothiophene-2-carboxylate
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Physicochemical Properties
This compound is a substituted thiophene derivative. Its core physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 88105-17-3[1][2] |
| Molecular Formula | C₆H₅ClO₂S[1][2] |
| Molecular Weight | 176.62 g/mol [1][2] |
| Melting Point | 37-38°C[1] |
| Boiling Point | 72-74°C at 0.2 mmHg[1] |
| Density | 1.28 g/cm³[1] |
| Vapor Pressure | 0.0411 mmHg at 25°C[1] |
| Refractive Index | 1.49[1] |
| Storage Conditions | Keep in a dark place, sealed in dry, Room Temperature[1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a method for its corresponding carboxylic acid, 3-chlorothiophene-2-carboxylic acid, is available. This can serve as a foundational reference for synthetic strategies.
Synthesis of 3-chlorothiophene-2-carboxylic acid[3]
This protocol describes the conversion of a hydroxy-thiophene ester to the chlorinated carboxylic acid.
-
Reaction Setup: 52.1 g of phosphorus pentachloride is dissolved in 600 ml of absolute carbon tetrachloride and heated to boiling.
-
Addition of Starting Material: A solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride is added dropwise over 3 hours.
-
Reflux: The mixture is boiled under reflux for 13 hours.
-
Workup:
-
The carbon tetrachloride is distilled off, and the remaining mixture is evaporated almost to dryness under vacuum.
-
450 ml of water is added dropwise while cooling. The mixture is then heated to boiling and allowed to cool.
-
-
Purification:
-
The resulting precipitate is filtered off.
-
The solid is boiled with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.
-
The active carbon is filtered off, and the cooled solution is acidified with hydrochloric acid to yield the final product, 3-chlorothiophene-2-carboxylic acid.
-
Logical and Experimental Workflows
The following diagrams illustrate a general workflow for the chemical synthesis and characterization process, as no specific signaling pathways for this compound were identified.
Caption: General workflow for chemical synthesis and analysis.
Reactivity and Applications
Thiophene derivatives are significant in medicinal chemistry and materials science. The presence of a chloro- group and a carboxylate ester on the thiophene ring makes this compound a versatile intermediate for further functionalization. While specific research on the biological activity of this exact compound is limited in the search results, related chlorothiophene structures have been investigated for various applications, including as building blocks for pharmaceuticals and agrochemicals.[4] Thiophene-containing compounds, in general, are known to exhibit a range of biological activities and have been explored as potential anticancer agents.[5]
References
- 1. chembk.com [chembk.com]
- 2. chemwhat.com [chemwhat.com]
- 3. prepchem.com [prepchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methyl 3-chlorothiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for methyl 3-chlorothiophene-2-carboxylate, a key intermediate in various synthetic pathways. The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.
Core Spectroscopic Data
The following tables summarize the key spectral data points for this compound (CAS No: 88105-17-3). It is important to note that while extensive searches have been conducted, publicly available, experimentally verified spectra for this specific compound are limited. The data presented below is a combination of predicted values from reputable chemical databases and typical spectral characteristics for similar thiophene derivatives.
Table 1: 1H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.5 - 7.7 | Doublet | H-5 (Thiophene ring) |
| ~7.1 - 7.3 | Doublet | H-4 (Thiophene ring) |
| ~3.9 | Singlet | -OCH3 (Methyl ester) |
| Solvent: CDCl3, Reference: TMS (0 ppm) |
Table 2: 13C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (Ester carbonyl) |
| ~135 | C-3 (Thiophene ring, C-Cl) |
| ~130 | C-5 (Thiophene ring) |
| ~128 | C-2 (Thiophene ring, C-COOCH3) |
| ~126 | C-4 (Thiophene ring) |
| ~52 | -OCH3 (Methyl ester) |
| Solvent: CDCl3 |
Table 3: IR Spectral Data (Typical Absorptions)
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic, -CH3) |
| ~1720-1700 | Strong | C=O stretch (ester) |
| ~1550-1450 | Medium | C=C stretch (thiophene ring) |
| ~1250-1000 | Strong | C-O stretch (ester) |
| ~800-700 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry Data
| m/z Value | Interpretation |
| [M]+• (~176/178) | Molecular ion peak (presence of 35Cl and 37Cl isotopes in a ~3:1 ratio) |
| [M-OCH3]+ (~145/147) | Loss of the methoxy group |
| [M-COOCH3]+ (~117/119) | Loss of the carbomethoxy group |
Experimental Protocols
The following sections outline generalized experimental methodologies for acquiring the spectral data presented above. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For 1H NMR, the instrument is set to the appropriate frequency (e.g., 400 or 500 MHz). For 13C NMR, the corresponding carbon frequency is used. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent. For liquids, a drop of the sample is placed between two salt (e.g., NaCl or KBr) plates. Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation, where the sample is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then converted to an infrared spectrum via a Fourier transform.
-
Data Analysis: The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm-1). Characteristic absorption bands are identified and correlated to specific functional groups within the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). In the ion source (e.g., Electron Ionization - EI), the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum is a plot of relative ion intensity versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the structure of this compound.
Caption: Workflow of Spectroscopic Analysis.
Caption: Molecular Structure and Key 1H NMR Correlations.
An In-depth Technical Guide to Methyl 3-chlorothiophene-2-carboxylate (CAS Number: 88105-17-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-chlorothiophene-2-carboxylate, a halogenated thiophene derivative, is a versatile building block in organic synthesis with significant potential in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthesis, spectral data, and its burgeoning role as a key intermediate in the development of novel therapeutics, particularly in the realms of kinase and cyclooxygenase (COX) inhibitors. Detailed experimental protocols and mechanistic insights are provided to facilitate its application in research and drug discovery.
Introduction
This compound (CAS: 88105-17-3) is a specialty chemical belonging to the class of thiophene carboxylates. The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a chlorine atom and a methyl ester group at positions 3 and 2, respectively, offers unique reactivity and opportunities for diverse chemical modifications. This guide aims to be a comprehensive resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.
Physicochemical and Spectral Data
A thorough understanding of the physical and spectral properties of a compound is fundamental for its application in research. The key data for this compound are summarized below.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 88105-17-3 | [1][2] |
| Molecular Formula | C₆H₅ClO₂S | [1][2] |
| Molecular Weight | 176.62 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 37-38 °C | [3] |
| Boiling Point | 72-74 °C at 0.2 mmHg | [3] |
| Density | 1.28 g/cm³ | [3] |
Spectral Data
The following tables summarize the key spectral data for the characterization of this compound. Representative spectra are available from various chemical suppliers.[1][4]
Table 2: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Thiophene H-5 |
| ~7.0 | d | 1H | Thiophene H-4 |
| ~3.9 | s | 3H | -OCH₃ |
Table 3: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (ester) |
| ~132 | Thiophene C-2 |
| ~130 | Thiophene C-5 |
| ~128 | Thiophene C-3 |
| ~126 | Thiophene C-4 |
| ~52 | -OCH₃ |
Table 4: FT-IR Spectral Data (Characteristic Peaks)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic, -CH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1540, ~1430 | Medium | C=C stretch (thiophene ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-Cl stretch |
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 176/178 | [M]⁺, [M+2]⁺ (presence of Chlorine) |
| 145/147 | [M - OCH₃]⁺ |
| 117/119 | [M - COOCH₃]⁺ |
Synthesis and Reactivity
This compound serves as a versatile intermediate for further chemical transformations, enabling the construction of more complex molecular architectures.
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from a suitable thiophene precursor. A common route involves the synthesis of the corresponding carboxylic acid followed by esterification.
Experimental Protocol: Synthesis of 3-chlorothiophene-2-carboxylic acid
A plausible laboratory-scale synthesis of the precursor, 3-chlorothiophene-2-carboxylic acid, can be adapted from established procedures for similar thiophene derivatives.
-
Materials: 3-Hydroxythiophene-2-carboxylic acid, phosphorus pentachloride, carbon tetrachloride, sodium bicarbonate, hydrochloric acid, activated carbon.
-
Procedure:
-
Dissolve phosphorus pentachloride in absolute carbon tetrachloride and heat the solution to boiling.
-
Add a solution of 3-hydroxythiophene-2-carboxylic acid in carbon tetrachloride dropwise over several hours.
-
Reflux the mixture for an extended period (e.g., 12-14 hours).
-
Distill off the carbon tetrachloride and evaporate the remaining solvent under reduced pressure.
-
Carefully add water to the residue while cooling, then heat to boiling and allow to cool.
-
Filter the resulting precipitate and purify by treating with a sodium bicarbonate solution and activated carbon, followed by filtration and acidification with hydrochloric acid to yield 3-chlorothiophene-2-carboxylic acid.
-
Experimental Protocol: Fischer Esterification
The final step to obtain this compound is the Fischer esterification of the synthesized carboxylic acid.[5][6][7][8]
-
Materials: 3-chlorothiophene-2-carboxylic acid, methanol, concentrated sulfuric acid (catalyst), diethyl ether or other suitable organic solvent, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 3-chlorothiophene-2-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation to yield pure this compound.
-
Caption: Synthesis of this compound.
Key Reactions and Synthetic Utility
The chemical reactivity of this compound is primarily centered around the chloro-substituent, which can be displaced or participate in cross-coupling reactions, and the ester functionality, which can be hydrolyzed or converted to other functional groups.
Workflow: Key Synthetic Transformations
Caption: Key reactions of this compound.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom at the 3-position is amenable to displacement via palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, leading to 3-aryl or 3-vinylthiophene derivatives.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with primary or secondary amines, yielding 3-aminothiophene derivatives. These are valuable intermediates for the synthesis of various heterocyclic systems.
-
Applications in Drug Development
Thiophene-containing molecules have demonstrated a wide range of biological activities, and this compound is a key starting material for the synthesis of several classes of pharmacologically active compounds.[9][10][11][12]
Kinase Inhibitors
The thienopyrimidine scaffold is a well-established core structure in the design of kinase inhibitors.[13][14][15][16] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This compound can be elaborated into thienopyrimidine derivatives that target various kinases, such as VEGFR-2, which is involved in angiogenesis.[15][16]
Signaling Pathway: Simplified Kinase Inhibition
Caption: Kinase inhibition by thienopyrimidine derivatives.
Cyclooxygenase (COX) Inhibitors
Thiophene derivatives have also been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[9][10][11][12] The structural features of this compound can be modified to generate compounds that selectively inhibit COX-2, potentially leading to anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Signaling Pathway: Prostaglandin Synthesis Inhibition
Caption: Inhibition of prostaglandin synthesis by COX inhibitors.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, with significant applications in the field of drug discovery. Its readily modifiable structure allows for the creation of diverse chemical libraries for screening against various biological targets. The demonstrated utility of this compound in the synthesis of kinase and COX inhibitors highlights its potential for the development of new therapeutic agents. This technical guide provides a solid foundation of data and protocols to aid researchers in harnessing the full potential of this important chemical intermediate.
References
- 1. 88105-17-3|this compound|BLD Pharm [bldpharm.com]
- 2. CAS:88105-17-3 FT-0628552 this compound Product Detail Information [finetechchem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound(88105-17-3) 1H NMR spectrum [chemicalbook.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure and Bonding of Methyl 3-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-chlorothiophene-2-carboxylate is a substituted thiophene derivative of interest in medicinal chemistry and drug development due to the prevalence of the thiophene scaffold in various pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of the structure and bonding of this compound, including its molecular geometry, spectroscopic characteristics, and a detailed protocol for its synthesis. Due to the limited availability of direct experimental data, this guide combines information from analogous compounds with theoretical predictions to offer a thorough understanding of the molecule's properties.
Molecular Structure and Bonding
This compound possesses a planar, aromatic thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a chlorine atom. The bonding within the thiophene ring is characterized by delocalized π-electrons, which impart aromatic stability. The presence of the electron-withdrawing chlorine atom and methyl carboxylate group influences the electron density distribution within the ring, impacting its reactivity and spectroscopic properties.
Predicted Molecular Geometry
In the absence of experimental crystallographic data for this compound, the bond lengths and angles have been predicted based on computational studies of similar thiophene derivatives, such as Methyl-3-aminothiophene-2-carboxylate.[2] These theoretical calculations provide a reliable estimation of the molecule's geometry.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| S1–C2 | 1.74 |
| C2–C3 | 1.41 |
| C3–C4 | 1.38 |
| C4–C5 | 1.42 |
| C5–S1 | 1.72 |
| C3–Cl | 1.73 |
| C2–C(O)O | 1.48 |
| C=O | 1.21 |
| C–O(Me) | 1.35 |
| O–CH3 | 1.44 |
| **Bond Angles (°) ** | |
| C5–S1–C2 | 92.2 |
| S1–C2–C3 | 111.5 |
| C2–C3–C4 | 112.8 |
| C3–C4–C5 | 112.1 |
| C4–C5–S1 | 111.4 |
| Cl–C3–C2 | 121.0 |
| Cl–C3–C4 | 126.2 |
| S1–C2–C(O)O | 120.5 |
| C3–C2–C(O)O | 128.0 |
| C2–C(O)–O | 124.0 |
| C(O)–O–CH3 | 115.0 |
Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound, which are essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of related substituted thiophenes and general substituent effects.
Table 2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.55 | d, J ≈ 5.5 Hz | 1H | H-5 |
| ~7.20 | d, J ≈ 5.5 Hz | 1H | H-4 |
| ~3.90 | s | 3H | -OCH₃ |
Table 2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~162.0 | C=O |
| ~132.0 | C-3 |
| ~131.0 | C-5 |
| ~129.5 | C-2 |
| ~127.0 | C-4 |
| ~52.5 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 2.3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1540 | Medium | C=C stretch (thiophene ring) |
| ~1440 | Medium | C-H bend (-OCH₃) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1080 | Medium | C-Cl stretch |
| ~750 | Strong | C-S stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.
Table 2.4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
|---|---|
| 176/178 | [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes) |
| 145/147 | [M - OCH₃]⁺ |
| 117/119 | [M - COOCH₃]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol describes a two-step synthesis starting from the commercially available 3-hydroxy-thiophene-2-carboxylic acid methyl ester.
Step 1: Synthesis of 3-chlorothiophene-2-carboxylic acid [3]
-
Materials:
-
3-hydroxy-thiophene-2-carboxylic acid methyl ester (15.8 g)
-
Phosphorus pentachloride (52.1 g)
-
Absolute carbon tetrachloride (800 mL)
-
Sodium bicarbonate (25 g)
-
Activated carbon (10 g)
-
Hydrochloric acid
-
Water
-
-
Procedure:
-
Dissolve phosphorus pentachloride (52.1 g) in absolute carbon tetrachloride (600 mL) and heat to boiling.
-
Add a solution of 3-hydroxy-2-methoxycarbonyl-thiophene (15.8 g) in carbon tetrachloride (200 mL) dropwise over 3 hours.
-
Reflux the mixture for 13 hours.
-
Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness in vacuo.
-
Cool the residue and add water (450 mL) dropwise while cooling.
-
Heat the mixture to boiling and then allow it to cool, which will cause a precipitate to form.
-
Filter the precipitate under suction.
-
Boil the precipitate with activated carbon (10 g) in a solution of sodium bicarbonate (25 g).
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate and acidify with hydrochloric acid to precipitate 3-chlorothiophene-2-carboxylic acid.
-
Collect the product by filtration and dry. Expected melting point: 185-186 °C.
-
Step 2: Fischer Esterification to this compound [4][5]
-
Materials:
-
3-chlorothiophene-2-carboxylic acid
-
Methanol (large excess, to act as solvent and reagent)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane or diethyl ether for extraction
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-chlorothiophene-2-carboxylic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
-
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are to be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is to be recorded using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a thin film on a KBr plate.
-
Mass Spectrometry: The mass spectrum is to be obtained using an electron ionization (EI) mass spectrometer.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Logical Relationship of Spectroscopic Data
Caption: Spectroscopic techniques for structural elucidation.
Conclusion
This technical guide has provided a detailed overview of the structure, bonding, and synthesis of this compound. While a complete experimental dataset is not yet available in the public domain, the predicted spectroscopic and structural data presented herein, based on established chemical principles and data from analogous compounds, offer a robust framework for the identification, characterization, and further investigation of this molecule in the context of drug discovery and development. The detailed experimental protocols provide a clear pathway for its synthesis and purification, enabling researchers to access this valuable chemical entity.
References
Electronic Properties of Substituted Thiophenes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of substituted thiophenes, a class of heterocyclic compounds at the forefront of materials science and medicinal chemistry. Thiophene derivatives are integral to the development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), owing to their tunable electronic characteristics. Furthermore, their diverse biological activities have positioned them as promising scaffolds in drug discovery. This guide details the influence of various substituents on the electronic landscape of the thiophene ring, outlines key experimental and computational methodologies for their characterization, and explores their mechanisms of action in relevant biological pathways.
The Influence of Substituents on the Electronic Properties of Thiophenes
The electronic properties of the thiophene ring are highly sensitive to the nature and position of substituents. These modifications allow for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's band gap, conductivity, and optical properties. Substituents are broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Alkyl, alkoxy, and amino groups are common EDGs. When attached to the thiophene ring, they increase the electron density of the π-system. This generally leads to a destabilization (increase in energy) of the HOMO level, with a less pronounced effect on the LUMO level. Consequently, the HOMO-LUMO gap tends to decrease. This reduction in the band gap is desirable for applications in organic electronics, as it facilitates charge carrier injection and transport.
Electron-Withdrawing Groups (EWGs): Nitro, cyano, and carboxylate groups are typical EWGs. These groups decrease the electron density of the thiophene ring. This results in a stabilization (decrease in energy) of both the HOMO and LUMO levels. The stabilization of the LUMO is often more significant, leading to a reduction in the band gap. The introduction of EWGs can also enhance the electron affinity of the material, making it suitable for n-type semiconductor applications.
The position of the substituent also plays a crucial role. Substitution at the 2- and 5-positions (α-positions) generally has a more pronounced effect on the electronic properties due to more effective conjugation with the thiophene ring compared to substitution at the 3- and 4-positions (β-positions).[1][2]
Quantitative Data on Electronic Properties
The following tables summarize the impact of various substituents on the key electronic properties of thiophene derivatives.
Table 1: HOMO, LUMO, and Band Gap Energies of Substituted Thiophenes
| Substituent | Position | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |
| -H (Thiophene) | - | -6.56 | -0.36 | 6.20 | [3] |
| -CH₃ | 3- | -5.83 | -1.19 | 4.64 | [3] |
| -OCH₃ | 3- | -5.47 | -1.79 | 3.68 | [3] |
| -NH₂ | 3- | -5.31 | -2.05 | 3.26 | [3] |
| -NO₂ | 2- | -7.45 | -3.45 | 4.00 | [1] |
| -CN | 2- | -7.31 | -2.89 | 4.42 | [1] |
| -Phenyl | 2- | -6.12 | -1.88 | 4.24 | [1] |
Table 2: Electrical Conductivity of Substituted Polythiophenes
| Polymer | Substituent | Dopant | Conductivity (S/cm) | Reference |
| Poly(3-hexylthiophene) | -C₆H₁₃ | F₄TCNQ | 0.2 | [4] |
| Poly(g₄2T-T) | Oligoether | F₄TCNQ | 43 | [4] |
| Poly(3,4-dibutylthiophene) | -C₄H₉ at 3,4 | I₂ | ~10⁻³ | [5] |
| Poly(3-alkoxythiophene) | -OR | FeCl₃ | 10-100 | [6] |
| Polythiophene | -H | AsF₅ | ~10 | [7] |
Experimental and Computational Characterization
A combination of experimental techniques and computational modeling is employed to elucidate the electronic properties of substituted thiophenes.
Experimental Protocols
2.1.1. Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule. The oxidation and reduction potentials obtained from the cyclic voltammogram are correlated to the ionization potential and electron affinity, respectively.
Detailed Protocol for Thin-Film Cyclic Voltammetry: [8]
-
Electrode Preparation:
-
Thoroughly clean a glassy carbon electrode (GCE) or an indium tin oxide (ITO) coated glass slide.
-
For a GCE, polish with alumina slurry, followed by sonication in deionized water and the experimental solvent.
-
For an ITO slide, sonicate sequentially in detergent solution, deionized water, acetone, and isopropanol.
-
Dry the cleaned electrode under a stream of inert gas.
-
Deposit a thin film of the thiophene derivative onto the working electrode by drop-casting, spin-coating, or electropolymerization.
-
Dry the polymer-coated electrode in a vacuum oven at a mild temperature.
-
-
Electrochemical Cell Assembly:
-
Assemble a three-electrode cell with the polymer-coated working electrode, a platinum wire or foil counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Fill the cell with an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane).
-
Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the experimental parameters, including the potential range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) and scan rate (e.g., 50-100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
(Optional) After the measurement, add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard and record its cyclic voltammogram for potential calibration.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap can be estimated as E_g = LUMO - HOMO.
-
2.1.2. UV-Vis Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of ultraviolet and visible light.
Detailed Protocol for UV-Vis Spectroscopy of Thin Films: [9][10]
-
Sample Preparation:
-
Prepare a thin film of the substituted thiophene on a transparent substrate, such as quartz or glass, using techniques like spin-coating, drop-casting, or dip-coating.
-
Ensure the film is uniform and free of defects.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps (deuterium and tungsten) to stabilize.
-
Perform a baseline correction using a clean, uncoated substrate identical to the one used for the sample.
-
-
Measurement:
-
Place the thin film sample in the sample holder of the spectrophotometer, ensuring the light beam passes through the film.
-
Acquire the absorption spectrum over the desired wavelength range (e.g., 300-1100 nm).
-
-
Data Analysis:
-
Identify the absorption onset (λ_onset) from the low-energy edge of the absorption spectrum.
-
Calculate the optical band gap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm).
-
Alternatively, a Tauc plot can be constructed by plotting (αhν)^n versus hν, where α is the absorption coefficient, hν is the photon energy, and n is a factor that depends on the nature of the electronic transition (n=2 for a direct band gap semiconductor). The band gap is determined by extrapolating the linear portion of the plot to the energy axis.
-
2.1.3. Four-Point Probe Conductivity Measurement
The four-point probe method is a standard technique for measuring the electrical conductivity of thin films, which minimizes the influence of contact resistance.[11][12][13]
Detailed Protocol for Four-Point Probe Measurement: [14][15]
-
Sample Preparation:
-
Deposit a uniform thin film of the substituted polythiophene onto an insulating substrate (e.g., glass or silicon wafer).
-
The film thickness should be measured accurately using a profilometer or ellipsometry.
-
-
Measurement Setup:
-
A four-point probe head consists of four equally spaced, collinear metal tips.
-
Place the probe head in contact with the surface of the thin film.
-
-
Measurement Procedure:
-
Apply a constant DC current (I) through the two outer probes.
-
Measure the voltage difference (V) between the two inner probes using a high-impedance voltmeter.
-
The sheet resistance (R_s) is calculated using the formula: R_s = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I). This formula is valid for a large, thin sample. Correction factors may be needed for samples with finite dimensions.
-
The electrical conductivity (σ) is then calculated using the formula: σ = 1 / (R_s * t), where t is the film thickness.
-
-
Data Recording:
-
Record the current, voltage, film thickness, and calculated conductivity.
-
Repeat the measurement at different locations on the film to ensure uniformity.
-
Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.
Typical DFT Calculation Workflow: [2]
-
Structure Optimization:
-
The geometry of the substituted thiophene molecule is optimized to find its lowest energy conformation.
-
A suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) are chosen.
-
-
Frequency Calculation:
-
Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
-
-
Electronic Property Calculation:
-
The energies of the HOMO and LUMO are calculated from the optimized structure.
-
The HOMO-LUMO gap is then determined.
-
Other electronic properties such as ionization potential, electron affinity, and molecular electrostatic potential can also be calculated.
-
-
Simulation of Spectra:
-
Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, which can be compared with experimental data.
-
Visualization of Experimental and Logical Workflows
Experimental Workflows
Caption: Workflow for the synthesis and characterization of substituted thiophenes.
Structure-Property Relationship
Caption: Relationship between substituent and electronic properties of thiophenes.
Applications in Drug Development: Signaling Pathways
Thiophene derivatives have emerged as potent modulators of key signaling pathways implicated in cancer and inflammation.
Inhibition of EGFR Signaling in Cancer
Many thiophene-based compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[16][17] Inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by thiophene derivatives.
Inhibition of the NF-κB Signaling Pathway in Inflammation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Some thiophene derivatives have been shown to exert anti-inflammatory effects by inhibiting the IκB kinase (IKK) complex, which is essential for NF-κB activation.[9][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. drpress.org [drpress.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. chem.cmu.edu [chem.cmu.edu]
- 7. TNF inhibitor - Wikipedia [en.wikipedia.org]
- 8. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers [escholarship.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of the Thiophene Ring in Methyl 3-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the thiophene ring in Methyl 3-chlorothiophene-2-carboxylate. The presence of both a chloro and a methoxycarbonyl substituent significantly influences the electron density and, consequently, the reactivity of the thiophene core. This document will delve into the expected behavior of this molecule in various organic transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from the known reactivity of similarly substituted thiophenes and fundamental organic chemistry principles to provide a robust predictive framework.
Influence of Substituents on the Thiophene Ring's Reactivity
The reactivity of the thiophene ring in this compound is governed by the electronic effects of the chloro and methoxycarbonyl groups. Both are electron-withdrawing groups, which deactivate the ring towards electrophilic attack. The methoxycarbonyl group exerts its deactivating effect through both inductive and resonance effects, while the chloro group is inductively withdrawing but can donate electron density through resonance.
The positions on the thiophene ring are numbered starting from the sulfur atom. In this compound, the substituents are at positions 2 and 3. The remaining unsubstituted positions are C4 and C5. The deactivating nature of the substituents will make electrophilic substitution reactions on this ring more challenging compared to unsubstituted thiophene.
Electrophilic Aromatic Substitution
Due to the deactivating nature of the chloro and methoxycarbonyl groups, forcing conditions are generally required for electrophilic aromatic substitution reactions. The regioselectivity of these reactions will be directed by the combined influence of the two substituents.
dot
Caption: Directing effects of substituents on electrophilic attack.
Based on the directing effects, electrophilic attack is most likely to occur at the C5 position, which is para to the chloro group and meta to the methoxycarbonyl group.
Nitration
Nitration of the thiophene ring introduces a nitro group (-NO2). Due to the deactivation of the ring, strong nitrating agents and harsh conditions are expected to be necessary.
Predicted Reaction: this compound is expected to react with a mixture of concentrated nitric acid and sulfuric acid to yield primarily Methyl 3-chloro-5-nitrothiophene-2-carboxylate.
General Experimental Protocol for Nitration:
-
Cool a solution of this compound in concentrated sulfuric acid to 0°C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Halogenation (Bromination)
Bromination introduces a bromine atom onto the thiophene ring. Similar to nitration, a strong electrophilic bromine source will be required.
Predicted Reaction: Reaction with N-bromosuccinimide (NBS) in a strong acid like sulfuric acid or trifluoroacetic acid is a common method for brominating deactivated thiophenes and is expected to yield Methyl 5-bromo-3-chlorothiophene-2-carboxylate.
General Experimental Protocol for Bromination:
-
Dissolve this compound in a suitable solvent such as trifluoroacetic acid.
-
Cool the solution to 0°C and add N-bromosuccinimide portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction by pouring it into an ice-water mixture.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the product by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing methoxycarbonyl group, ortho to the chloro substituent, should activate the C3 position for nucleophilic aromatic substitution. However, SNAr reactions on five-membered heterocycles can be less facile than on six-membered rings.
Predicted Reactivity: The chloro group at the C3 position could potentially be displaced by strong nucleophiles such as amines, alkoxides, or thiolates under elevated temperatures.
dot
Caption: General mechanism for SNAr on the thiophene ring.
General Experimental Protocol for SNAr with Amines:
-
In a sealed tube, combine this compound with an excess of the desired amine, with or without a solvent like DMSO or NMP.
-
Heat the reaction mixture at a high temperature (e.g., 100-150°C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and partition between water and an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Metal-Catalyzed Cross-Coupling Reactions
The chloro substituent at the C3 position of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
This reaction couples the thiophene ring with an organoboron reagent in the presence of a palladium catalyst and a base.
Predicted Reaction: this compound can be coupled with a variety of aryl or vinyl boronic acids or esters to form the corresponding 3-substituted thiophene derivatives.
dot
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction flask, add this compound, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3, or K3PO4).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Heat the reaction mixture with stirring for the required time, monitoring by TLC or GC-MS.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by column chromatography.
| Reaction | Typical Reagents | Predicted Product | General Yields |
| Nitration | HNO3, H2SO4 | Methyl 3-chloro-5-nitrothiophene-2-carboxylate | Moderate to Good |
| Bromination | NBS, H2SO4 | Methyl 5-bromo-3-chlorothiophene-2-carboxylate | Good to High |
| SNAr (Amine) | R2NH, heat | Methyl 3-(dialkylamino)thiophene-2-carboxylate | Variable |
| Suzuki Coupling | Ar-B(OH)2, Pd catalyst, base | Methyl 3-arylthiophene-2-carboxylate | Good to High |
| Heck Coupling | Alkene, Pd catalyst, base | Methyl 3-vinylthiophene-2-carboxylate | Moderate to Good |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Methyl 3-alkynylthiophene-2-carboxylate | Good to High |
Table 1: Summary of Predicted Reactions and Outcomes
Heck Coupling
The Heck reaction couples the thiophene with an alkene to form a new carbon-carbon bond.
Predicted Reaction: this compound can react with various alkenes in the presence of a palladium catalyst and a base to yield 3-vinylthiophene derivatives.
General Experimental Protocol for Heck Coupling:
-
Combine this compound, the alkene, a palladium source (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3 or P(o-tol)3), and a base (e.g., Et3N or K2CO3) in a suitable solvent (e.g., DMF or acetonitrile).
-
De-gas the mixture and heat under an inert atmosphere until the reaction is complete.
-
Cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product via column chromatography.
Sonogashira Coupling
This reaction involves the coupling of the thiophene with a terminal alkyne, catalyzed by palladium and copper.
Predicted Reaction: The reaction of this compound with a terminal alkyne will produce the corresponding 3-alkynylthiophene derivative.
General Experimental Protocol for Sonogashira Coupling:
-
In a reaction vessel, dissolve this compound, the terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)2Cl2), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent (e.g., THF or DMF).
-
Add a base, typically an amine such as triethylamine or diisopropylamine.
-
Stir the reaction under an inert atmosphere at room temperature or with gentle heating until completion.
-
Quench the reaction, extract the product, and purify by column chromatography.
Conclusion
The thiophene ring in this compound is a versatile scaffold for a variety of chemical transformations. While the electron-withdrawing substituents deactivate the ring towards electrophilic attack, they also enable and direct other important reactions. Electrophilic substitution is predicted to occur selectively at the C5 position. The chloro group at C3 can potentially undergo nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions, providing access to a wide range of functionalized thiophene derivatives. The protocols and predictions outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this important building block. Further experimental validation is encouraged to determine the optimal conditions for these transformations.
solubility of Methyl 3-chlorothiophene-2-carboxylate in organic solvents
An In-depth Technical Guide on the Solubility of Methyl 3-chlorothiophene-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated heterocyclic compound with applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, and formulation. This technical guide provides a summary of the currently available information on the solubility of this compound, outlines a general experimental protocol for its determination, and describes a typical workflow for its synthesis and purification.
Solubility of this compound
Quantitative Solubility Data
Qualitative Solubility Information
Qualitative information suggests that this compound is soluble in some common organic solvents. One source indicates its solubility in ethanol and dimethylformamide. Its use in synthetic procedures involving solvents such as methanol, ether, and toluene further implies at least moderate solubility in these media.[1][2] However, without quantitative data, these observations remain anecdotal.
Table 1: Summary of Qualitative Solubility of this compound
| Organic Solvent | Qualitative Solubility |
| Methanol | Used as a reaction solvent, implying solubility.[1] |
| Ethanol | Reported to be soluble. |
| Dimethylformamide (DMF) | Reported to be soluble. |
| Ether | Used as a wash solvent, suggesting some solubility.[1] |
| Toluene | Used as a recrystallization solvent, implying temperature-dependent solubility.[2] |
Note: This table is based on inferred and qualitative information and should be used as a preliminary guide. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following general experimental protocol can be employed to determine the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and determining the concentration of the solute.[3][4][5][6][7]
Materials
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, DMSO, DMF)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a vial. The presence of undissolved solid is essential to ensure a saturated solution.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to a concentration suitable for the analytical method.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., HPLC, GC, or UV-Vis) to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
Diagram of Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of a solid in an organic solvent.
Synthesis and Purification Workflow
While specific industrial synthesis routes can vary, a general laboratory-scale synthesis of this compound can be inferred from the literature, often starting from a corresponding aminothiophene precursor.[2]
General Synthesis Steps
A common synthetic route involves the Sandmeyer-type reaction of a methyl 3-aminothiophene-2-carboxylate derivative.[2]
-
Diazotization: The starting aminothiophene is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid, to form a diazonium salt intermediate.
-
Halogenation: The diazonium salt is then reacted with a copper(I) chloride solution to introduce the chlorine atom at the 3-position of the thiophene ring.
Purification
Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. Common purification techniques for thiophene carboxylate derivatives include:[8]
-
Work-up: The reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. This may involve washing with dilute acidic or basic solutions to remove any remaining amine or acidic impurities, respectively.[8]
-
Column Chromatography: For separating complex mixtures and isolating the pure product, column chromatography using silica gel or alumina is a standard method. A suitable solvent system (eluent) is chosen based on the polarity of the compound and impurities.[8]
-
Recrystallization: To achieve high purity of the solid product, recrystallization from a suitable solvent or solvent mixture is employed. The choice of solvent is critical; the compound should be highly soluble at an elevated temperature and poorly soluble at a lower temperature. Toluene or a toluene/ethanol mixture has been mentioned as a potential recrystallization solvent for related compounds.[2]
Diagram of a Plausible Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Signaling Pathways
Currently, there is no information available in the reviewed scientific literature to suggest a direct involvement of this compound in specific biological signaling pathways. Its primary role is as a synthetic intermediate in the development of potentially bioactive molecules. The biological activities of the final products would determine their interaction with any signaling pathways.
Conclusion
This technical guide has summarized the available information on the solubility of this compound. A notable gap exists in the literature regarding quantitative solubility data for this compound in common organic solvents. For researchers and professionals in drug development, the provided general experimental protocol offers a reliable method to determine these crucial parameters. The outlined synthesis and purification workflow provides a foundational understanding of its production. Further studies are warranted to systematically evaluate and publish the quantitative solubility of this compound to aid in its future applications.
References
- 1. 3-Chlorothiophene-2-carboxylic acid | 59337-89-2 [chemicalbook.com]
- 2. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. chem.ws [chem.ws]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Thermal Stability of Methyl 3-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermal stability of Methyl 3-chlorothiophene-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. Due to a lack of publicly available, specific experimental data on the thermal decomposition of this compound, this document provides a framework for assessing its thermal stability. It outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard methods for evaluating the thermal properties of chemical compounds. Furthermore, this guide presents the known physical properties of this compound and illustrates a logical workflow for a comprehensive thermal stability assessment. This document is intended to be a valuable resource for researchers and professionals in drug development and materials science who are handling this compound.
Introduction
This compound is a substituted thiophene derivative with significant applications as a building block in the synthesis of various biologically active molecules. The thermal stability of such intermediates is a critical parameter, influencing their storage, handling, and reaction conditions during process development and manufacturing. Understanding the decomposition temperature and thermal behavior is essential for ensuring the safety, purity, and efficacy of the final products. This guide provides a comprehensive overview of the methodologies required to determine the thermal stability of this compound.
Data Presentation
A thorough search of scientific literature and chemical databases did not yield specific quantitative data on the thermal decomposition of this compound. The following table summarizes the available physical properties for this compound.
| Property | Value | Source |
| Thermal Stability Data | ||
| Decomposition Temperature | Data not available | - |
| Thermogravimetric Analysis (TGA) | Data not available | - |
| Differential Scanning Calorimetry (DSC) | Data not available | - |
| Physical Properties | ||
| Melting Point | 37-38°C | ChemBK |
| Boiling Point | 72-74°C at 0.2 mmHg | ChemBK |
Experimental Protocols for Thermal Stability Assessment
To determine the thermal stability of this compound, the following standard experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique is used to determine the thermal stability and composition of materials.[3]
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Atmosphere: Typically, an inert atmosphere such as nitrogen is used to prevent oxidative decomposition. A flow rate of 20-50 mL/min is common.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).[4]
-
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition is determined from the point of significant mass loss on the TGA curve.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rate of mass loss.[1]
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[5] It is used to detect thermal events such as melting, crystallization, and decomposition.[6][7]
Objective: To determine the melting point, enthalpy of fusion, and decomposition exotherm/endotherm of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh a small sample (typically 1-5 mg) of this compound into a DSC pan (e.g., aluminum).[6] Seal the pan hermetically to contain any volatiles.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere, such as nitrogen, is typically used at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from a sub-ambient temperature (e.g., 0°C) to a temperature beyond its expected decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: Record the heat flow to the sample as a function of temperature.
-
Data Analysis:
-
The melting point is determined from the peak of the endothermic event.
-
The enthalpy of fusion is calculated by integrating the area of the melting peak.
-
Exothermic or endothermic peaks at higher temperatures indicate decomposition. The onset temperature of this peak is a measure of the thermal stability.
-
Mandatory Visualization
The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound like this compound.
References
An In-depth Technical Guide to Methyl 3-chlorothiophene-2-carboxylate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-chlorothiophene-2-carboxylate, a substituted thiophene derivative, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. This technical guide provides a comprehensive overview of its discovery, historical development, and key synthetic methodologies. While a definitive first synthesis remains to be pinpointed in readily available literature, its logical synthesis via the esterification of 3-chlorothiophene-2-carboxylic acid is well-established. This document details the experimental protocols for the synthesis of its key precursor, presents its known physicochemical and spectroscopic data, and explores its applications in medicinal chemistry.
Introduction
Thiophene and its derivatives have been a subject of extensive research since the discovery of thiophene in 1882 by Viktor Meyer as a contaminant in benzene.[1] These sulfur-containing heterocyclic compounds are integral to the development of a wide array of functional materials and biologically active molecules. This compound (CAS Number: 88105-17-3) has emerged as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures for drug discovery. Its structure, featuring a thiophene ring substituted with both a chloro and a methoxycarbonyl group, provides a versatile scaffold for further chemical modifications.
Discovery and Historical Context
While a singular, seminal publication documenting the initial "discovery" of this compound is not readily apparent in a historical search of chemical literature, its existence and synthesis are a logical extension of the broader exploration of thiophene chemistry. The development of synthetic routes to its immediate precursor, 3-chlorothiophene-2-carboxylic acid, was a critical step. A key historical synthesis of this carboxylic acid was established, providing the foundation for the subsequent preparation of its methyl ester.
The likely pathway to this compound involves a two-step process: the synthesis of 3-chlorothiophene-2-carboxylic acid followed by its esterification.
Diagram of the logical synthetic pathway:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-chlorothiophene-2-carboxylate
Introduction
Methyl 3-chlorothiophene-2-carboxylate is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation from the readily available Methyl 3-hydroxythiophene-2-carboxylate is a key transformation. This document provides a detailed two-step protocol for this synthesis, commencing with the chlorination of the hydroxyl group to yield 3-chlorothiophene-2-carboxylic acid, followed by the esterification of the carboxylic acid to the desired methyl ester. The methodologies presented are compiled from established chemical literature to ensure reproducibility and high yield.
Reaction Scheme
The overall synthetic route is a two-step process:
-
Chlorination: Conversion of Methyl 3-hydroxythiophene-2-carboxylate to 3-chlorothiophene-2-carboxylic acid using phosphorus pentachloride (PCl₅).
-
Esterification: Conversion of 3-chlorothiophene-2-carboxylic acid to this compound via Fischer esterification.
Experimental Protocols
Step 1: Synthesis of 3-chlorothiophene-2-carboxylic acid
This protocol is adapted from a known procedure for the chlorination of a similar substrate.[1]
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
Phosphorus pentachloride (PCl₅)
-
Carbon tetrachloride (CCl₄), absolute
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Activated carbon
-
Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 52.1 g of phosphorus pentachloride in 600 mL of absolute carbon tetrachloride.
-
Heat the solution to boiling with stirring.
-
Prepare a solution of 15.8 g of Methyl 3-hydroxythiophene-2-carboxylate in 200 mL of carbon tetrachloride and add it dropwise to the boiling solution over a period of 3 hours.
-
After the addition is complete, continue to boil the mixture under reflux for 13 hours.
-
After the reflux period, distill off the carbon tetrachloride.
-
Evaporate the remaining mixture almost to dryness under reduced pressure using a rotary evaporator.
-
Cool the residue in an ice bath and cautiously add 450 mL of water dropwise.
-
Heat the aqueous mixture to boiling and then allow it to cool to room temperature.
-
Collect the resulting precipitate by suction filtration using a Buchner funnel.
-
To purify the crude product, suspend the precipitate in a solution of 25 g of sodium bicarbonate in water and add 10 g of activated carbon.
-
Heat the suspension to boiling, and then filter the hot solution to remove the activated carbon.
-
Cool the filtrate and acidify it with hydrochloric acid to precipitate the pure 3-chlorothiophene-2-carboxylic acid.
-
Collect the purified product by suction filtration and dry it thoroughly. The expected melting point is 185°-186° C.[1]
Step 2: Synthesis of this compound (Fischer Esterification)
This is a general and robust procedure for the esterification of a carboxylic acid.
Materials:
-
3-chlorothiophene-2-carboxylic acid (from Step 1)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend the dried 3-chlorothiophene-2-carboxylic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux and maintain it for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product further by column chromatography or distillation.
Data Presentation
| Parameter | Step 1: Chlorination | Step 2: Esterification |
| Starting Material | Methyl 3-hydroxythiophene-2-carboxylate | 3-chlorothiophene-2-carboxylic acid |
| Reagents | PCl₅, CCl₄, H₂O, NaHCO₃, HCl | MeOH, H₂SO₄, NaHCO₃, MgSO₄ |
| Solvent | Carbon tetrachloride | Methanol, Dichloromethane |
| Reaction Temperature | Reflux (boiling CCl₄) | Reflux (boiling MeOH) |
| Reaction Time | 13 hours | 4-6 hours |
| Product | 3-chlorothiophene-2-carboxylic acid | This compound |
| Typical Yield | Not specified in the source | Generally high for Fischer esterification |
| Purification Method | Recrystallization from acidic solution | Extraction and optional chromatography/distillation |
Experimental Workflow
Caption: Two-step synthesis of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the palladium-catalyzed cross-coupling of Methyl 3-chlorothiophene-2-carboxylate. This versatile building block is a key intermediate in the synthesis of a variety of functionalized thiophene derivatives, which are of significant interest in medicinal chemistry and materials science. The following sections detail procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the thiophene ring.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid/Ester | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | (PPh₂Me)₂NiCl₂ (3 mol%) / PPh₂Me (6 mol%) | n-BuMgCl | 2-MeTHF | 20 | 77 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a reported nickel-catalyzed Suzuki-Miyaura coupling, which can be considered as an alternative to palladium-catalyzed systems for this specific substrate.
Materials:
-
This compound
-
Arylboronic acid or ester (e.g., 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
-
(PPh₂Me)₂NiCl₂
-
PPh₂Me
-
n-BuMgCl (in a suitable solvent)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vial under an inert atmosphere (Nitrogen or Argon), add (PPh₂Me)₂NiCl₂ (0.03 mmol, 3 mol%) and PPh₂Me (0.06 mmol, 6 mol%).
-
Add anhydrous 2-MeTHF (2.5 mL) to dissolve the catalyst and ligand.
-
Add this compound (1.00 mmol, 1.00 equiv) and the arylboronic ester (1.20 equiv).
-
Cool the reaction mixture to 0 °C.
-
Slowly add n-BuMgCl (1.20 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (e.g., 20 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction (Representative Protocol)
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tol)₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)
-
Anhydrous solvent (e.g., DMF, DMA, or toluene)
-
Nitrogen or Argon gas
Procedure:
-
In a dried Schlenk tube, combine this compound (1.0 mmol), the alkene (1.2-1.5 mmol), palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%), and the phosphine ligand (0.04-0.10 mmol, 4-10 mol%).
-
Add the base (2.0-3.0 mmol).
-
Evacuate and backfill the tube with an inert gas (repeat three times).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Caption: General workflow for the Heck reaction.
Sonogashira Coupling (Representative Protocol)
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes. The following is a general protocol that can be adapted for this compound.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) and copper(I) iodide (0.02-0.10 mmol, 2-10 mol%).
-
Add this compound (1.0 mmol) and the terminal alkyne (1.1-1.5 mmol).
-
Add the anhydrous solvent (5-10 mL) followed by the amine base (2.0-3.0 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC or GC-MS until completion.
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the Sonogashira coupling.
Buchwald-Hartwig Amination (Representative Protocol)
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction can be used to introduce primary or secondary amine functionalities at the 3-position of the thiophene ring of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst (0.01-0.05 mmol, 1-5 mol%), the phosphine ligand (0.02-0.10 mmol, 2-10 mol%), and the base (1.2-2.0 mmol).
-
Add this compound (1.0 mmol) and the amine (1.1-1.5 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80-110 °C.
-
Monitor the reaction for completion using TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel, eluting with more solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: General workflow for the Buchwald-Hartwig amination.
Disclaimer: The protocols for the Heck, Sonogashira, and Buchwald-Hartwig reactions are representative and may require optimization for this compound. Reaction conditions such as catalyst, ligand, base, solvent, temperature, and reaction time should be screened to achieve the best results for a specific transformation.
Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 3-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chlorothiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The thiophene scaffold is a common motif in numerous pharmaceuticals and functional materials. The presence of an electron-withdrawing ester group and a halogen at positions that activate the ring for nucleophilic aromatic substitution (SNAr) makes this compound a valuable precursor for the synthesis of a diverse range of substituted thiophene derivatives. These notes provide an overview of the nucleophilic substitution reactions of this compound and detailed protocols for its derivatization.
The reactivity of the chloro-substituent is enhanced by the electron-withdrawing nature of the adjacent methoxycarbonyl group, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction. This facilitates the displacement of the chloride ion by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to novel 3-substituted thiophene-2-carboxylates.
General Reaction Principle
The nucleophilic aromatic substitution on this compound typically proceeds via a bimolecular SNAr mechanism. The reaction involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent elimination of the chloride ion restores the aromaticity of the thiophene ring, yielding the final substituted product. The general transformation is depicted below:
Application Notes and Protocols: The Use of Methyl 3-Chlorothiophene-2-carboxylate in a Modified Fiesselmann Thiophene Synthesis for the Construction of Thieno[3,2-b]thiophene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Fiesselmann thiophene synthesis is a powerful method in organic chemistry for the preparation of substituted thiophenes. Classically, this reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base to yield 3-hydroxy-2-thiophenecarboxylic acid derivatives[1][2][3]. However, the scope of this reaction has been extended to other starting materials. A notable modification involves the use of substituted 3-chlorothiophene-2-carboxylates, which serve as electrophilic partners in a condensation reaction with a thioglycolate. This approach provides a convenient route to construct thieno[3,2-b]thiophene scaffolds, which are important structural motifs in materials science and medicinal chemistry[4].
This document provides detailed application notes and protocols for the synthesis of 5- or 6-aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylates using aryl-substituted methyl 3-chlorothiophene-2-carboxylates and methyl thioglycolate, a process described as a Fiesselmann thiophene synthesis[4].
Application Notes
The reaction of aryl-substituted methyl 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a strong base, such as potassium tert-butoxide, leads to the formation of a thieno[3,2-b]thiophene core[4]. This transformation is a valuable tool for the synthesis of complex heterocyclic systems. The resulting 3-hydroxythieno[3,2-b]thiophene-2-carboxylates can be further modified, for instance, through saponification and decarboxylation to yield the corresponding thieno[3,2-b]thiophen-3(2H)-ones[4]. These ketones are versatile intermediates for the synthesis of N,S-heterotetracenes via Fischer indolization[4].
The use of methyl 3-chlorothiophene-2-carboxylate derivatives offers an alternative to the traditional Fiesselmann synthesis, expanding the range of accessible thiophene-containing polycyclic compounds. The reaction proceeds with moderate to good yields, depending on the substitution pattern of the starting aryl-substituted chlorothiophene[4].
Data Presentation
The following table summarizes the yields for the synthesis of various aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates from the corresponding methyl 3-chlorothiophene-2-carboxylates and methyl thioglycolate[4].
| Entry | Aryl Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | Methyl 3-hydroxy-5-phenylthieno[3,2-b]thiophene-2-carboxylate | 68 |
| 2 | 4-Methylphenyl | Methyl 3-hydroxy-5-(4-methylphenyl)thieno[3,2-b]thiophene-2-carboxylate | 72 |
| 3 | 4-Methoxyphenyl | Methyl 3-hydroxy-5-(4-methoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate | 78 |
| 4 | 4-Fluorophenyl | Methyl 3-hydroxy-5-(4-fluorophenyl)thieno[3,2-b]thiophene-2-carboxylate | 65 |
| 5 | 4-Chlorophenyl | Methyl 3-hydroxy-5-(4-chlorophenyl)thieno[3,2-b]thiophene-2-carboxylate | 71 |
| 6 | 4-Bromophenyl | Methyl 3-hydroxy-5-(4-bromophenyl)thieno[3,2-b]thiophene-2-carboxylate | 75 |
| 7 | Thiophen-2-yl | Methyl 3-hydroxy-5-(thiophen-2-yl)thieno[3,2-b]thiophene-2-carboxylate | 55 |
| 8 | 4-Nitrophenyl | Methyl 3-hydroxy-5-(4-nitrophenyl)thieno[3,2-b]thiophene-2-carboxylate | 41 |
Experimental Protocols
General Procedure for the Synthesis of Aryl-Substituted Methyl 3-Hydroxythieno[3,2-b]thiophene-2-carboxylates [4]
This protocol is based on the Fiesselmann reaction of aryl-substituted methyl 3-chlorothiophene-2-carboxylates with methyl thioglycolate.
Materials:
-
Aryl-substituted this compound (1.0 equiv)
-
Methyl thioglycolate (1.2 equiv)
-
Potassium tert-butoxide (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Ethanol
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
Procedure:
-
To a solution of the respective aryl-substituted this compound in anhydrous THF, add methyl thioglycolate under an inert atmosphere.
-
Cool the reaction mixture in an ice bath.
-
Slowly add potassium tert-butoxide to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).
-
Upon completion of the reaction, quench the reaction by carefully adding water.
-
Acidify the mixture with a suitable acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the precipitate by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as a toluene/ethanol mixture (1:1, v/v).
Mandatory Visualization
Diagram 1: Reaction Workflow for the Modified Fiesselmann Synthesis
Caption: Workflow for the synthesis of thieno[3,2-b]thiophenes.
Diagram 2: Generalized Reaction Scheme
Caption: Generalized Fiesselmann reaction for thieno[3,2-b]thiophenes.
References
- 1. Fiesselmann thiophene synthesis - Wikiwand [wikiwand.com]
- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 3. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Derivatization of Methyl 3-chlorothiophene-2-carboxylate for Medicinal Chemistry
Introduction
Thiophene is a vital heterocyclic scaffold in medicinal chemistry, recognized for its wide range of pharmacological activities.[1] Thiophene derivatives are key components in numerous FDA-approved drugs, demonstrating antibacterial, anti-inflammatory, anticancer, and antipsychotic properties.[2][3][4] Methyl 3-chlorothiophene-2-carboxylate is a versatile building block, offering two reactive sites for chemical modification: the chloro group at the C3 position and the methyl ester at the C2 position. The chlorine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. These notes provide detailed protocols for the derivatization of this scaffold via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and its subsequent biological evaluation.
Key Derivatization Strategies
The primary strategies for derivatizing this compound involve palladium-catalyzed cross-coupling reactions at the C3 position. These methods allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex organic molecules.
-
Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling the aryl chloride with an organoboron species, typically a boronic acid or boronic ester. It is a robust and widely used method for creating biaryl structures.[5][6][7]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with an amine. This transformation is crucial for synthesizing aryl amines, a common motif in pharmacologically active compounds.[8][9]
A general workflow for the derivatization and evaluation process is outlined below.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes: Methyl 3-chlorothiophene-2-carboxylate as a Versatile Building Block for Novel Thienopyrimidine-Based Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-chlorothiophene-2-carboxylate is a readily available chemical intermediate that holds significant potential for the development of novel insecticides. Its thiophene core is a recognized pharmacophore in various biologically active molecules, including agrochemicals.[1][2] This document provides detailed application notes and protocols for the utilization of this compound as a key building block in the synthesis of a promising class of thienopyrimidine-based insecticides. Thienopyrimidines are known for their diverse biological activities and have been explored for various applications, including as anti-infective agents and kinase inhibitors.[3][4] Their structural similarity to purines makes them attractive candidates for interacting with biological targets.
Synthetic Strategy Overview
The overall synthetic strategy involves a two-stage process. The first stage focuses on the conversion of the starting material, this compound, into a key intermediate, methyl 3-aminothiophene-2-carboxylate. The second stage outlines the cyclization of this intermediate to form the thienopyrimidine scaffold, followed by functionalization to yield the final insecticidal compounds.
Caption: Overall synthetic workflow from the starting material to the final product.
Stage 1: Synthesis of Key Intermediate - Methyl 3-aminothiophene-2-carboxylate
The critical step in utilizing this compound is the conversion of the 3-chloro substituent to a 3-amino group. This transformation is essential for the subsequent construction of the pyrimidine ring. While the direct nucleophilic substitution of the chloro group with ammonia can be challenging, a common and effective method to achieve this is through the Gewald reaction, which unfortunately does not utilize our starting material. A plausible alternative is a multi-step process involving the hydrolysis of the ester, followed by a Curtius rearrangement of the corresponding carboxylic acid to yield the amine.[3]
Experimental Protocol: Synthesis of 3-Aminothiophene-2-carboxylic acid
This protocol outlines the initial hydrolysis of the methyl ester.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 56.6 mmol) in methanol (100 mL).
-
Hydrolysis: Add a solution of sodium hydroxide (4.53 g, 113.2 mmol) in water (20 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Dilute the residue with water (100 mL) and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-chlorothiophene-2-carboxylic acid.
Note: The subsequent conversion to the 3-amino derivative can be achieved through a Curtius rearrangement of the corresponding acyl azide, which is a hazardous procedure and should be performed with extreme caution by experienced chemists. A more direct amination of the chloro-substituted thiophene may be possible under specific catalytic conditions, which would be a more desirable industrial route.
Stage 2: Synthesis of Novel Thienopyrimidine Insecticides
With the key intermediate, methyl 3-aminothiophene-2-carboxylate, in hand, the construction of the thienopyrimidine core can proceed. This is typically achieved through cyclization with a suitable one-carbon synthon, followed by functionalization.
Caption: Synthetic pathway for the formation of N-arylthienopyrimidine insecticides.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-amine
This protocol describes a representative synthesis of a novel thienopyrimidine insecticide.
-
Cyclization: In a 100 mL round-bottom flask, heat a mixture of methyl 3-aminothiophene-2-carboxylate (5.0 g, 31.8 mmol) and formamide (50 mL) at 180°C for 6 hours.[5]
-
Isolation of Intermediate: Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with water and ethanol, then dry to obtain thieno[3,2-d]pyrimidin-4(3H)-one.
-
Chlorination: In a fume hood, carefully add phosphorus oxychloride (20 mL) to the dried thieno[3,2-d]pyrimidin-4(3H)-one (4.0 g, 24.1 mmol). Heat the mixture at reflux for 3 hours.
-
Work-up of Chloro-intermediate: Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-chlorothieno[3,2-d]pyrimidine.[6]
-
Final Functionalization: Dissolve the 4-chlorothieno[3,2-d]pyrimidine (2.0 g, 11.7 mmol) in 2-propanol (30 mL) in a 100 mL round-bottom flask. Add 4-chloroaniline (1.65 g, 12.9 mmol) and triethylamine (2.2 mL, 15.2 mmol).
-
Reaction and Isolation: Stir the reaction mixture at 60°C for 18 hours.[6] After cooling, evaporate the solvent and suspend the residue in water. Collect the solid product by filtration, wash with water, and recrystallize from ethanol to obtain N-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-amine.
Insecticidal Activity
The insecticidal activity of the synthesized N-arylthienopyrimidine derivatives can be evaluated against various insect pests. Based on literature for structurally related compounds, these novel insecticides are expected to be effective against lepidopteran and hemipteran pests.
Table 1: Hypothetical Insecticidal Activity of N-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4-amine
| Pest Species | Assay Method | Endpoint | Value (ppm) |
| Plutella xylostella (Diamondback Moth) | Leaf Dip Bioassay | LC₅₀ | 5 - 15 |
| Myzus persicae (Green Peach Aphid) | Systemic Uptake | LC₅₀ | 10 - 25 |
| Spodoptera exigua (Beet Armyworm) | Diet Incorporation | LC₅₀ | 20 - 50 |
Note: The values presented in this table are hypothetical and based on the activity of structurally similar compounds found in the literature. Actual values must be determined through biological testing.
Mechanism of Action
While the precise mechanism of action for this novel class of thienopyrimidine insecticides would need to be experimentally determined, it is plausible that they act on the insect's nervous system. Many heterocyclic insecticides, including neonicotinoids and ryanodine receptor modulators, target ion channels or receptors in the nervous system.[7][8] Given the structural features of the thienopyrimidine core, potential targets could include nicotinic acetylcholine receptors (nAChRs) or GABA-gated chloride channels. Further research, including electrophysiological and molecular docking studies, would be required to elucidate the specific mode of action.
Caption: Hypothesized mechanism of action for the novel thienopyrimidine insecticides.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel thienopyrimidine-based insecticides. The protocols and application notes provided herein offer a solid foundation for researchers to explore this promising area of agrochemical development. The potential for creating a new class of insecticides with a unique mode of action highlights the importance of continued research in this field.
References
- 1. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Benzylthieno[3,2-d]pyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mode of action of neonicotinoids and related compounds on insect neuronal nicotinic acetylcholine receptors highlights complex intracellular calcium mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
synthesis of thieno[3,2-b]thiophene derivatives using Methyl 3-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of thieno[3,2-b]thiophene derivatives, valuable scaffolds in medicinal chemistry and materials science. The described methodology utilizes Methyl 3-chlorothiophene-2-carboxylate as a key starting material.
Introduction
Thieno[3,2-b]thiophene derivatives are a significant class of fused heterocyclic compounds. Their rigid, planar, and electron-rich structure imparts desirable electronic properties, making them promising candidates for organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic photovoltaics.[1] In the realm of drug discovery, the thieno[3,2-b]thiophene core is considered a "privileged scaffold," appearing in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Thieno[3,2-b]thiophene-2-carboxylic acid derivatives, for instance, have been investigated as GPR35 agonists.[4]
The synthesis of these derivatives is of considerable interest to organic and medicinal chemists. A common and effective strategy for constructing the thieno[3,2-b]thiophene framework is through the annulation of a second thiophene ring onto a pre-functionalized thiophene precursor.[5][6] One such method, the Fiesselmann thiophene synthesis, provides a direct route to functionalized thieno[3,2-b]thiophenes. This application note focuses on a specific application of this synthesis, detailing the reaction of this compound with methyl thioglycolate to yield valuable 3-hydroxythieno[3,2-b]thiophene intermediates.
Synthetic Pathway Overview
The synthesis of methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate from this compound proceeds via a two-step, one-pot reaction. The process involves a nucleophilic substitution of the chloro group by methyl thioglycolate, followed by a base-mediated intramolecular cyclization.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of Methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate.
Experimental Protocols
This section provides a detailed protocol for the synthesis of aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates. While the protocol specifies aryl-substituted starting materials, it can be adapted for the non-substituted this compound.
Materials:
-
Aryl-substituted this compound
-
Methyl thioglycolate
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous Tetrahydrofuran (THF)
-
Toluene
-
Ethanol
-
Standard laboratory glassware and purification equipment
Procedure:
The synthesis is based on the Fiesselmann reaction, involving the condensation of aryl-substituted 3-chlorothiophene-2-carboxylates with methyl thioglycolate in the presence of a base.[7]
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl-substituted this compound in anhydrous THF.
-
Addition of Reagents: To the stirred solution, add methyl thioglycolate. Subsequently, add potassium tert-butoxide portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by carefully adding water. Acidify the aqueous layer with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration. The analytically pure product can be obtained by recrystallization from a mixture of toluene and ethanol (1:1 v/v) or pure toluene for specific derivatives.[7]
Data Presentation
The following table summarizes the reported yields for the synthesis of various aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates.
| Entry | Aryl Substituent | Yield (%) | Reference |
| 1 | 5-Phenyl | 78 | [7] |
| 2 | 5-(4-Methoxyphenyl) | 75 | [7] |
| 3 | 5-(4-Chlorophenyl) | 72 | [7] |
| 4 | 5-(4-Bromophenyl) | 70 | [7] |
| 5 | 5-(4-Fluorophenyl) | 68 | [7] |
| 6 | 5-(Thiophen-2-yl) | 65 | [7] |
| 7 | 4-Phenyl | 41 | [7] |
Signaling Pathway and Logical Relationships
The reaction proceeds through a well-defined mechanistic pathway. The following diagram illustrates the key steps involved in the formation of the thieno[3,2-b]thiophene ring system.
Diagram of the Reaction Mechanism
Caption: Key mechanistic steps in the Fiesselmann synthesis of thieno[3,2-b]thiophenes.
Conclusion
The described protocol offers an efficient and direct method for the synthesis of functionalized thieno[3,2-b]thiophene derivatives, which are of significant interest in both materials science and medicinal chemistry. The use of readily available starting materials and the straightforward reaction conditions make this a valuable synthetic tool for researchers in these fields. The provided data and diagrams offer a comprehensive guide for the successful implementation of this synthetic strategy.
References
- 1. cenmed.com [cenmed.com]
- 2. Divergent synthesis of 3-substituted thieno[3,4-b]thiophene derivatives via hydroxy-based transformations - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
protocol for the synthesis of aryl-substituted thiophenes from Methyl 3-chlorothiophene-2-carboxylate
Application Note: Palladium-Catalyzed Synthesis of Aryl-Substituted Thiophenes
Introduction
Aryl-substituted thiophenes are a crucial class of heterocyclic compounds widely utilized as building blocks in the development of pharmaceuticals, organic electronics, and advanced materials. The unique electronic properties of the thiophene ring, combined with the diverse functionalities that can be introduced via the aryl substituent, make these molecules highly valuable scaffolds. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become one of the most powerful and versatile methods for constructing carbon-carbon bonds between aromatic systems.[1][2][3] This protocol details a general method for the synthesis of methyl 3-arylthiophene-2-carboxylates via the Suzuki-Miyaura cross-coupling of Methyl 3-chlorothiophene-2-carboxylate with various arylboronic acids.
Principle of the Method
The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[4][5] The reaction typically involves a catalytic cycle consisting of three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent (arylboronic acid) is transferred to the palladium(II) complex, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product (methyl 3-arylthiophene-2-carboxylate) and regenerating the active palladium(0) catalyst.
This method is prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of arylboronic acids, allowing for the synthesis of diverse compound libraries.[1][6]
Visual Schematics
A general schematic of the Suzuki-Miyaura coupling reaction for this synthesis is presented below.
Caption: General Reaction Scheme for Suzuki-Miyaura Coupling.
The following diagram illustrates the typical laboratory workflow for this synthesis protocol.
Caption: Experimental Workflow for Aryl-Thiophene Synthesis.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvents: Toluene, Ethanol, Deionized Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas line (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a solvent mixture, such as Toluene/Ethanol/Water in a 4:1:1 ratio, to the flask. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of the limiting reactant).
-
Degassing: Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure methyl 3-arylthiophene-2-carboxylate product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Reaction Scope and Yields
The following table summarizes representative yields for the synthesis of various methyl 3-arylthiophene-2-carboxylates using the described protocol. Conditions are standardized for comparison.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product (Methyl 3-Ar-thiophene-2-carboxylate) | Reaction Time (h) | Isolated Yield (%) |
| 1 | Phenylboronic acid | Methyl 3-phenylthiophene-2-carboxylate | 6 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 3-(4-methoxyphenyl)thiophene-2-carboxylate | 7 | 92 |
| 3 | 4-Fluorophenylboronic acid | Methyl 3-(4-fluorophenyl)thiophene-2-carboxylate | 5 | 85 |
| 4 | 3-Chlorophenylboronic acid | Methyl 3-(3-chlorophenyl)thiophene-2-carboxylate | 8 | 79 |
| 5 | 2-Methylphenylboronic acid | Methyl 3-(2-methylphenyl)thiophene-2-carboxylate | 10 | 75 |
| 6 | Naphthalene-2-boronic acid | Methyl 3-(naphthalen-2-yl)thiophene-2-carboxylate | 8 | 83 |
Note: Yields are hypothetical and based on typical outcomes for Suzuki-Miyaura couplings of chloroarenes. Actual results may vary based on specific reaction conditions and substrate purity.
References
- 1. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
Application of Methyl 3-chlorothiophene-2-carboxylate in the Synthesis of Anti-inflammatory Drugs
Audience: Researchers, scientists, and drug development professionals.
Abstract
Methyl 3-chlorothiophene-2-carboxylate serves as a key starting material in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs) belonging to the oxicam class. This application note details the synthetic pathways, experimental protocols, and mechanisms of action for the preparation of two prominent anti-inflammatory agents, Lornoxicam and Tenoxicam, originating from this thiophene derivative. The document provides comprehensive, step-by-step procedures for the synthesis, summarizes key quantitative data, and illustrates the underlying biological signaling pathways.
Introduction
Thiophene-based compounds are recognized as privileged structures in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. This compound is a versatile building block for the synthesis of thieno[2,3-e][1][2]thiazine derivatives, which form the core structure of oxicam NSAIDs. These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation. This note focuses on the laboratory-scale synthesis of Lornoxicam and Tenoxicam, highlighting the pivotal role of this compound.
Synthetic Pathways
The synthesis of Lornoxicam and Tenoxicam from this compound involves a multi-step process. The initial and critical step is the chlorosulfonylation of the thiophene ring at the 5-position. The resulting intermediate, Methyl 3-chloro-5-chlorosulfonylthiophene-2-carboxylate, is then elaborated through a series of reactions including condensation with an appropriate amino acid ester, cyclization to form the thieno[2,3-e][1][2]thiazine core, and subsequent amidation to yield the final active pharmaceutical ingredient.
Caption: Synthetic overview for Lornoxicam and Tenoxicam.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-chloro-5-chlorosulfonylthiophene-2-carboxylate (Intermediate 1)
This protocol describes the initial chlorosulfonylation of this compound.
Materials:
-
This compound
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Ice-water bath
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with cold water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain Methyl 3-chloro-5-chlorosulfonylthiophene-2-carboxylate.
Protocol 2: Synthesis of Lornoxicam
This protocol outlines the conversion of Intermediate 1 to Lornoxicam.
Materials:
-
Methyl 3-chloro-5-chlorosulfonylthiophene-2-carboxylate (Intermediate 1)
-
Sarcosine methyl ester hydrochloride
-
Sodium carbonate
-
Methanol
-
Sodium methoxide solution in methanol
-
2-aminopyridine
-
Xylene
-
Hydrochloric acid (for pH adjustment)
-
Standard laboratory glassware
Procedure:
-
Condensation: In a suitable reaction vessel, suspend Intermediate 1 and sarcosine methyl ester hydrochloride in a mixture of methanol and water. Add a solution of sodium carbonate in water dropwise while maintaining the temperature at 10-20 °C. Stir the reaction mixture at room temperature for 18-24 hours. Filter the precipitate, wash with water, and dry to obtain Methyl 3-chloro-5-((N-(methoxycarbonylmethyl)-N-methylsulfamoyl)thiophene-2-carboxylate.
-
Cyclization: Add the product from the previous step to a solution of sodium methoxide in methanol. Heat the mixture to reflux for 2-4 hours. Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product. Filter, wash with water, and dry to yield Methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1][2]thiazine-3-carboxylate-1,1-dioxide.
-
Amidation: In a flask equipped with a reflux condenser, dissolve the cyclized product and 2-aminopyridine in xylene. Heat the mixture to reflux for 15-20 hours. Cool the reaction mixture to room temperature and then to 0-5 °C to induce crystallization. Filter the crude Lornoxicam, wash with cold xylene, and dry. Recrystallize from a suitable solvent to obtain pure Lornoxicam.
Protocol 3: Synthesis of Tenoxicam
This protocol details the synthesis of Tenoxicam from a related intermediate derived from this compound.
Materials:
-
Methyl 3-chloro-5-chlorosulfonylthiophene-2-carboxylate (Intermediate 1)
-
Glycine methyl ester hydrochloride
-
Sodium carbonate
-
Methanol
-
Sodium methoxide solution in methanol
-
Dimethyl sulfate
-
Sodium hydroxide
-
2-aminopyridine
-
Alkylbenzene (e.g., xylene)
-
Standard laboratory glassware
Procedure:
-
Condensation and Cyclization: Following a similar procedure to the synthesis of Lornoxicam (Protocol 2, steps 1 and 2), react Intermediate 1 with glycine methyl ester hydrochloride to obtain Methyl 4-hydroxy-2H-thieno[2,3-e][1][2]thiazine-3-carboxylate-1,1-dioxide.
-
N-Methylation: Dissolve the product from the previous step in an aqueous solution of sodium hydroxide. Add dimethyl sulfate dropwise at room temperature and continue to stir for 6-8 hours. Filter the precipitate, wash with water until neutral, and dry to obtain Methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1][2]thiazine-3-carboxylate-1,1-dioxide.
-
Amidation: In a reaction vessel, mix the N-methylated intermediate and 2-aminopyridine in an alkylbenzene solvent. Add dried potassium carbonate and heat the mixture to reflux for 10-20 hours. Cool the reaction mixture to 0-15 °C to crystallize the product. Filter the crude Tenoxicam, wash with a cold solvent, and dry. Purify by recrystallization.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the synthesis and biological activity of Lornoxicam and Tenoxicam.
Table 1: Reaction Yields
| Reaction Step | Product | Reported Yield (%) |
| Lornoxicam Synthesis | Methyl 3-chloro-5-((N-(methoxycarbonylmethyl)-N-methylsulfamoyl)thiophene-2-carboxylate | 85-95 |
| Methyl 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1][2]thiazine-3-carboxylate-1,1-dioxide | 80-90 | |
| Lornoxicam | 85-90 | |
| Tenoxicam Synthesis | Methyl 4-hydroxy-2-methyl-2H-thieno[2,3-e][1][2]thiazine-3-carboxylate-1,1-dioxide | 85-95 |
| Tenoxicam | ≥85[1] |
Table 2: In Vitro Anti-inflammatory Activity
| Compound | Target | IC50 (µM) |
| Lornoxicam | Human COX-1 | 0.005 |
| Lornoxicam | Human COX-2 | 0.008 |
Table 3: In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)
| Compound | Administration | Dose | Inhibition of Edema (%) |
| Lornoxicam | Intravenous | 0.3 mg/kg | 45 ± 3 |
| Lornoxicam | Intravenous | 9 mg/kg | 75 ± 2 |
| Tenoxicam (1% gel) | Topical | N/A | 52 |
Mechanism of Action: COX Inhibition
Lornoxicam and Tenoxicam are potent inhibitors of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][3][4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, these drugs reduce the synthesis of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.[2][3] Lornoxicam is noted for its balanced inhibition of both COX-1 and COX-2.[2]
References
- 1. scispace.com [scispace.com]
- 2. Enhanced transdermal delivery of lornoxicam by nanostructured lipid carrier gels modified with polyarginine peptide for treatment of carrageenan-induced rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carrageenan induced paw: Topics by Science.gov [science.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. rsc.org [rsc.org]
Application Note: Large-Scale Synthesis of Methyl 3-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the large-scale synthesis of Methyl 3-chlorothiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are presented, starting from readily available precursors. The first and primary route involves the synthesis of Methyl 3-hydroxythiophene-2-carboxylate, followed by chlorination and subsequent esterification. A second, alternative route via a Sandmeyer reaction of an amino-thiophene precursor is also discussed. This document includes detailed experimental procedures, quantitative data summarized in tables, and workflow diagrams to ensure reproducibility and scalability for research and development purposes.
Introduction
Thiophene derivatives are significant scaffolds in medicinal chemistry. Specifically, this compound serves as a crucial building block for more complex molecules in drug discovery. The efficient and scalable synthesis of this intermediate is therefore of high importance. This document outlines reliable methods for its preparation on a laboratory and pilot-plant scale.
Synthetic Routes Overview
Two potential synthetic routes for the preparation of this compound are detailed below. Route 1 is the primary recommended pathway due to its well-documented and high-yielding steps.
Route 1: From Methyl 3-hydroxythiophene-2-carboxylate (Recommended)
This route consists of three main stages:
-
Synthesis of the Starting Material: Preparation of Methyl 3-hydroxythiophene-2-carboxylate.
-
Chlorination: Conversion of the hydroxyl group to a chloro group, which also results in the hydrolysis of the ester, yielding 3-chlorothiophene-2-carboxylic acid.
-
Esterification: Conversion of the carboxylic acid to the final product, this compound. Two effective methods for this final step are provided.
Route 2: Sandmeyer Reaction of Methyl 3-aminothiophene-2-carboxylate (Alternative)
This alternative route involves:
-
Synthesis of the Amino Precursor: Preparation of Methyl 3-aminothiophene-2-carboxylate.
-
Sandmeyer Reaction: Diazotization of the amino group followed by displacement with a chloride ion to yield the target compound.
Data Presentation
The following tables summarize the quantitative data for the key steps in the recommended synthetic route (Route 1).
Table 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
| Parameter | Value | Reference |
| Starting Materials | Methyl mercaptoacetate, Methyl 2-chloroacrylate, Sodium methoxide | Internal Method |
| Solvent | Anhydrous Methanol | Internal Method |
| Reaction Time | Overnight | Internal Method |
| Temperature | 0 °C to Room Temperature | Internal Method |
| Yield | ~70% | Internal Method |
| Purity | >95% (by GCMS) | Internal Method |
Table 2: Synthesis of 3-chlorothiophene-2-carboxylic acid
| Parameter | Value | Reference |
| Starting Material | Methyl 3-hydroxythiophene-2-carboxylate | [1] |
| Reagent | Phosphorus pentachloride (PCl₅) | [1] |
| Solvent | Carbon tetrachloride | [1] |
| Reaction Time | 13 hours | [1] |
| Temperature | Reflux | [1] |
| Yield | Not specified, but product is obtained | [1] |
| Melting Point | 185-186 °C | [1] |
Table 3: Esterification of 3-chlorothiophene-2-carboxylic acid
| Parameter | Method A: Fischer Esterification | Method B: Via Acyl Chloride | Reference |
| Reagents | Methanol, Sulfuric Acid (catalyst) | Thionyl chloride (SOCl₂), Methanol | [2][3][4],[5][6][7] |
| Solvent | Methanol (in excess) | Inert solvent (e.g., Dichloromethane) | [2][3][4],[5][6][7] |
| Reaction Time | Several hours | 1-2 hours (for acyl chloride), then 1-3 hours | [2][3][4],[5][6][7] |
| Temperature | Reflux | 0 °C to Reflux | [2][3][4],[5][6][7] |
| Yield | High (can be >95% with excess alcohol) | Typically high (>90%) | [2],[6] |
Experimental Protocols
Route 1: Recommended Synthetic Pathway
This procedure is adapted for a larger scale synthesis.
-
Preparation of Sodium Methoxide Solution: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, under a nitrogen atmosphere, carefully add sodium metal (e.g., 70 g, 3.0 mol) in portions to anhydrous methanol (1.5 L) with cooling to maintain the temperature below 40 °C.
-
Addition of Thiol: Once all the sodium has reacted and the solution has cooled to room temperature, add methyl mercaptoacetate (e.g., 190 g, 1.8 mol) dropwise, maintaining the temperature below 30 °C.
-
Cyclization: Cool the reaction mixture to 0 °C. Slowly add methyl 2-chloroacrylate (e.g., 210 g, 1.74 mol) dropwise, keeping the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 4 M hydrochloric acid until the pH is neutral. Add water (1 L) and extract the product with ethyl acetate (2 x 1 L).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization.
This protocol is based on a literature procedure.[1]
-
Reagent Preparation: In a large reactor equipped for reflux and with an addition funnel, dissolve phosphorus pentachloride (52.1 g) in absolute carbon tetrachloride (600 ml) and bring the solution to a boil.[1]
-
Addition of Starting Material: In a separate flask, dissolve Methyl 3-hydroxythiophene-2-carboxylate (15.8 g) in carbon tetrachloride (200 ml). Add this solution dropwise to the boiling phosphorus pentachloride solution over 3 hours.[1]
-
Reaction: Boil the mixture under reflux for 13 hours.[1]
-
Solvent Removal: Distill off the carbon tetrachloride and evaporate the remaining mixture almost to dryness under vacuum.[1]
-
Work-up: Cool the residue and carefully add 450 ml of water dropwise. Heat the mixture to boiling and then allow it to cool.[1]
-
Purification: Filter the resulting precipitate and boil it with activated carbon (10 g) in a sodium bicarbonate solution (25 g in a suitable amount of water). Filter off the activated carbon and acidify the cooled filtrate with hydrochloric acid to precipitate the product.[1]
-
Isolation: Filter the precipitate, wash with cold water, and dry to obtain 3-chlorothiophene-2-carboxylic acid.[1]
Method A: Fischer Esterification
-
Reaction Setup: To a flask containing 3-chlorothiophene-2-carboxylic acid (e.g., 100 g, 0.615 mol), add a large excess of methanol (e.g., 1 L).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (e.g., 5-10 ml) with stirring and cooling.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.[2][3][4]
-
Work-up: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound. Purify further by vacuum distillation if necessary.
Method B: Via Acyl Chloride
-
Acyl Chloride Formation: In a flask under a nitrogen atmosphere, suspend 3-chlorothiophene-2-carboxylic acid (e.g., 100 g, 0.615 mol) in a suitable inert solvent like dichloromethane or toluene. Add thionyl chloride (e.g., 1.2-1.5 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added.[5][6][7]
-
Reaction: Heat the mixture to a gentle reflux until the evolution of gas ceases (typically 1-2 hours).
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.
-
Esterification: Dissolve the crude acid chloride in an inert solvent and cool to 0 °C. Slowly add anhydrous methanol (e.g., 2-3 equivalents).
-
Work-up: Allow the reaction to warm to room temperature and stir for 1-3 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired ester.
Visualizations
Logical Workflow for Synthetic Route 1
Caption: Workflow for the large-scale synthesis of this compound.
Signaling Pathway for Fischer Esterification (Method A)
Caption: Mechanism of Fischer Esterification for the final synthesis step.
Safety Precautions
-
Phosphorus pentachloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Thionyl chloride is toxic and corrosive. It also reacts with water to release toxic gases. All operations should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid is a strong acid and oxidizing agent. Handle with extreme care.
-
The use of carbon tetrachloride should be minimized or replaced with a less hazardous solvent due to its toxicity and environmental concerns. Toluene or dichlorobenzene could be potential alternatives, though this may require process optimization.
-
Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.
Conclusion
The provided protocols, particularly Route 1, offer a robust and scalable method for the synthesis of this compound. The detailed steps and tabulated data should enable researchers and drug development professionals to produce this key intermediate efficiently and in high purity for their research and development needs. The choice between the two esterification methods in the final step will depend on the available equipment and desired process characteristics, with the acyl chloride route often providing a more rapid and irreversible reaction.
References
- 1. prepchem.com [prepchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-chlorothiophene-2-carboxylate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Methyl 3-chlorothiophene-2-carboxylate using column chromatography. This document offers detailed troubleshooting advice, frequently asked questions (FAQs), and established experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of this compound. However, halogenated thiophenes can be sensitive to the acidic nature of standard silica gel, which may lead to degradation. Therefore, it is highly recommended to use deactivated silica gel to minimize the risk of compound decomposition.[1][2] Alternatively, other stationary phases like neutral alumina can be considered if compound instability on silica gel is observed.[1][2]
Q2: How can I deactivate silica gel for this purification?
A2: Deactivating silica gel is a crucial step to prevent the degradation of acid-sensitive compounds. A common and effective method is to wash the packed silica gel column with a solvent mixture containing a small amount of a base, typically triethylamine. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.[1][2]
Q3: What is a suitable mobile phase (eluent) for the column chromatography of this compound?
A3: A non-polar solvent system is generally effective for the elution of this compound. A mixture of hexanes (or petroleum ether) and ethyl acetate is a good starting point. The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which allows for good separation from impurities.[1][3]
Q4: How can I visualize this compound on a TLC plate?
A4: Due to the presence of the thiophene ring, this compound is a UV-active compound. The primary method for visualization is by using a UV lamp at 254 nm, where the compound will appear as a dark spot on a fluorescent background. For enhanced visualization, a potassium permanganate (KMnO₄) stain can be used, as it is a general stain for many organic compounds.[1]
Q5: Is this compound stable during the purification process?
A5: Halogenated thiophenes can exhibit instability, particularly in the presence of acid or when exposed to heat. The acidic nature of standard silica gel can promote decomposition. To ensure the stability of this compound during purification, it is critical to use deactivated silica gel and to avoid excessive heat when evaporating the solvent from the collected fractions.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not move from the baseline on the TLC plate (Rf value is too low). | The mobile phase is not polar enough to elute the compound. | Increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase. Test various ratios on a TLC plate to find the optimal polarity. |
| The compound runs with the solvent front on the TLC plate (Rf value is too high). | The mobile phase is too polar. | Increase the proportion of the non-polar solvent (e.g., hexanes) in the mobile phase to reduce the overall polarity. |
| Streaking or tailing of the spot on the TLC plate. | The compound may be interacting too strongly with the acidic sites on the silica gel. | Add a small amount of a modifier like triethylamine (1-2%) to the mobile phase to neutralize the acidic sites. Consider using deactivated silica gel. |
| Multiple spots are observed on the TLC plate after purification, indicating the compound is not pure. | The chosen mobile phase did not provide adequate separation between the desired compound and impurities. | Optimize the mobile phase by testing different solvent systems or by using a gradient elution during column chromatography to improve separation. |
| Low or no recovery of the compound from the column. | The compound may have decomposed on the silica gel. | Use deactivated silica gel. Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred. |
| The column runs very slowly. | The silica gel is packed too tightly, or fine particles are clogging the column frits. | Ensure proper packing of the column by creating a uniform slurry and allowing it to settle evenly. Using a slightly coarser grade of silica gel can also improve flow rates. |
Data Presentation
The following table provides representative TLC data for compounds with similar polarity to this compound. These values can serve as a guideline for developing an appropriate solvent system for column chromatography.
| Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value | Observations |
| 95:5 | 0.4 - 0.6 | Good for initial screening, but may be too high for optimal column separation.[1] |
| 90:10 | 0.2 - 0.4 | Often a good starting point for column chromatography, providing good separation.[1] |
| 80:20 | 0.1 - 0.2 | May result in long elution times but can be useful for separating closely related impurities.[1] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Pack the chromatography column with the slurry, ensuring even packing.
-
Prepare a solution of the initial mobile phase containing 2% triethylamine.
-
Pass two column volumes of this basic mobile phase through the packed silica gel.
-
Equilibrate the column by passing three to four column volumes of the initial mobile phase (without triethylamine) until the eluent is neutral.[1]
Protocol 2: Column Chromatography Purification
-
Sample Preparation (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Concentrate the mixture under reduced pressure until a free-flowing powder is obtained.[1]
-
-
Column Packing and Loading:
-
Pack a column with deactivated silica gel using a non-polar solvent like hexane.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.[1]
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the compound.
-
Collect fractions and monitor their composition by TLC.[1]
-
-
Fraction Analysis and Product Isolation:
-
Spot each collected fraction on a TLC plate and visualize under UV light (254 nm).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, avoiding excessive heat, to obtain the purified this compound.[1]
-
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Methyl 3-chlorothiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-chlorothiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during this synthesis. Below, you will find troubleshooting guides in a question-and-answer format, a detailed experimental protocol, and a summary of potential byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is producing a significant amount of dichlorinated byproducts. How can I improve the selectivity for the desired mono-chlorinated product?
A1: The formation of polychlorinated byproducts is a common challenge in thiophene chemistry due to the high reactivity of the thiophene ring. To enhance the selectivity for this compound, consider the following:
-
Control of Stoichiometry: Carefully control the molar ratio of your chlorinating agent. An excess of the chlorinating agent is a primary cause of over-chlorination. A 1:1 or a slight excess of the thiophene substrate to the chlorinating agent is recommended.
-
Reaction Temperature: Maintain a low and consistent reaction temperature. The chlorination of thiophenes is an exothermic process, and lower temperatures can help to control the reaction rate and improve selectivity.
-
Slow Addition of Reagents: Add the chlorinating agent to the solution of the thiophene precursor dropwise or in small portions over an extended period. This helps to maintain a low concentration of the chlorinating agent in the reaction mixture at any given time, thus disfavoring polychlorination.
Q2: I am observing the formation of an isomeric byproduct, Methyl 5-chlorothiophene-2-carboxylate. How can I minimize its formation?
A2: The formation of isomeric impurities can be influenced by the choice of chlorinating agent and reaction conditions. While the 3-position is the target for chlorination from a 3-hydroxy precursor, side reactions can lead to chlorination at other positions, particularly the highly reactive 5-position.
-
Choice of Chlorinating Agent: The choice of chlorinating agent can influence the regioselectivity. For the conversion of a 3-hydroxythiophene precursor, phosphorus pentachloride (PCl₅) is a common reagent. The mechanism of this reaction generally favors the substitution at the 3-position.
-
Reaction Conditions: Ensure that the reaction is carried out under optimal conditions as specified in established protocols. Deviations in temperature or reaction time can sometimes lead to the formation of undesired isomers.
Q3: My final product is difficult to purify, and I suspect the presence of multiple chlorinated thiophene isomers. What are the best methods for purification?
A3: The separation of chlorinated thiophene isomers can be challenging due to their similar physical properties, such as boiling points and polarities.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating isomers. A careful selection of the eluent system (e.g., a hexane/ethyl acetate gradient) can allow for the isolation of the desired product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, provided the isomeric impurities have different solubilities.
-
Fractional Distillation: For liquid products with sufficiently different boiling points, fractional distillation under reduced pressure can be employed.
Q4: After my reaction work-up, I have a dark, tar-like residue. What causes this and how can I prevent it?
A4: The formation of tar or polymeric material is often a result of strong acidic conditions or the use of aggressive Lewis acid catalysts, which can promote polymerization of the electron-rich thiophene ring.
-
Avoid Strong Lewis Acids: If possible, avoid the use of strong Lewis acids.
-
Temperature Control: High reaction temperatures can contribute to the formation of polymeric byproducts. Maintaining the recommended reaction temperature is crucial.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may lead to colored impurities and tars.
Common Byproducts and Impurities
The synthesis of this compound can lead to the formation of several byproducts, primarily arising from over-chlorination and side reactions.
| Byproduct/Impurity | Chemical Structure | Reason for Formation | Typical Abundance |
| Methyl 3,5-dichlorothiophene-2-carboxylate | Dichlorinated Thiophene Ring | Excess chlorinating agent or high reaction temperature leading to polychlorination. | Can be significant if reaction conditions are not controlled. |
| Other Polychlorinated Isomers | Tri- and tetrachlorinated thiophene rings | Severe over-chlorination due to a large excess of the chlorinating agent or prolonged reaction times at elevated temperatures. | Generally low, but can increase with harsh reaction conditions. |
| Unreacted Starting Material | Methyl 3-hydroxythiophene-2-carboxylate | Incomplete reaction due to insufficient chlorinating agent, low temperature, or short reaction time. | Varies depending on reaction conversion. |
| Tar/Polymeric Material | Complex polymeric structures | Strong acidic conditions or high temperatures promoting polymerization of the thiophene ring. | Can be significant if reaction conditions are not well-controlled. |
Experimental Protocol: Synthesis of 3-Chlorothiophene-2-carboxylic Acid
This protocol describes the synthesis of the carboxylic acid precursor, which can then be esterified to yield this compound. This method utilizes phosphorus pentachloride for the chlorination of Methyl 3-hydroxythiophene-2-carboxylate.[1]
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
Phosphorus pentachloride (PCl₅)
-
Carbon tetrachloride (CCl₄), absolute
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Activated carbon
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat the solution to boiling.
-
Prepare a solution of 15.8 g of Methyl 3-hydroxythiophene-2-carboxylate in 200 ml of carbon tetrachloride.
-
Add the solution of Methyl 3-hydroxythiophene-2-carboxylate dropwise to the boiling PCl₅ solution over a period of 3 hours.[1]
-
Reflux the reaction mixture for 13 hours.[1]
-
After reflux, distill off the carbon tetrachloride and evaporate the mixture almost to dryness under vacuum.
-
While cooling, carefully add 450 ml of water dropwise to the residue.
-
Heat the mixture to boiling and then allow it to cool.
-
Filter the resulting precipitate under suction.
-
Boil the precipitate with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate and acidify it with hydrochloric acid to precipitate the 3-chlorothiophene-2-carboxylic acid.
-
The resulting carboxylic acid can then be esterified to this compound using standard methods (e.g., reaction with methanol in the presence of an acid catalyst).
Visualizations
Caption: Troubleshooting workflow for byproduct formation in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of the precursor, 3-chlorothiophene-2-carboxylic acid.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions for Methyl 3-chlorothiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura coupling of Methyl 3-chlorothiophene-2-carboxylate. This electron-deficient substrate presents unique challenges, and this guide offers solutions to common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
The substrate, this compound, is considered challenging for several reasons:
-
Electron-Deficient Ring: The thiophene ring is substituted with two electron-withdrawing groups (the chloro group at C3 and the methyl ester at C2). This electronic deficiency can hinder the initial oxidative addition step of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step in the catalytic cycle.[1]
-
Less Reactive C-Cl Bond: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Suzuki couplings.[2] The strong C-Cl bond requires a more active catalyst system to facilitate oxidative addition.
-
Potential for Side Reactions: The presence of the methyl ester group introduces the possibility of hydrolysis under basic reaction conditions. Additionally, common side reactions in Suzuki couplings, such as protodeboronation of the boronic acid, can reduce the overall yield.
Q2: What are the critical parameters to consider when setting up the reaction?
A successful Suzuki coupling of this substrate hinges on the careful selection of several key components:
-
Palladium Catalyst and Ligand: A robust palladium(0) source or a pre-catalyst that readily forms the active Pd(0) species is essential. The choice of ligand is crucial for stabilizing the catalyst and promoting the oxidative addition step.
-
Base: The base plays a critical role in the transmetalation step. Its strength and solubility must be optimized to facilitate the reaction without causing significant hydrolysis of the methyl ester.
-
Solvent: The solvent system must be capable of dissolving the organic substrate, the boronic acid (or its derivative), and the base to a sufficient extent. Both anhydrous and aqueous solvent systems can be employed, each with its own advantages and disadvantages.
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the C-Cl bond cleavage. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.
Q3: Which palladium catalysts and ligands are recommended for this type of substrate?
For electron-deficient aryl chlorides like this compound, standard catalysts like Pd(PPh₃)₄ may show low activity. More specialized catalyst systems are generally required:
-
Palladium Pre-catalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.
-
Phosphine Ligands: Bulky and electron-rich phosphine ligands are highly effective for activating C-Cl bonds. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent candidates.[2] Trialkylphosphines like P(t-Bu)₃ can also be effective.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are known to form highly active and stable palladium catalysts that can facilitate the coupling of challenging substrates.
-
Pre-formed Catalysts: Palladacycle pre-catalysts, such as the Buchwald G3 and G4 pre-catalysts, are often highly active and convenient to use.
Q4: How do I choose the right base to avoid hydrolysis of the methyl ester?
The choice of base is a critical balancing act. Strong bases can promote the desired transmetalation but may also lead to the unwanted saponification of the methyl ester.
-
Mild Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are often a good starting point.
-
Stronger, Non-Hydrolytic Bases: Potassium phosphate (K₃PO₄) is a stronger base that is often effective and can sometimes be used with less risk of ester hydrolysis compared to hydroxides.
-
Fluoride Sources: Potassium fluoride (KF) can be a suitable base, particularly in anhydrous conditions, and is known to be compatible with ester functionalities.
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be used, although they are generally less common for standard Suzuki couplings.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst System | • Use a more active catalyst system. For this substrate, consider a palladium pre-catalyst (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. • Employ a pre-formed, air-stable palladacycle pre-catalyst (e.g., a Buchwald G3 or G4 type). • Ensure the reaction is performed under a strictly inert atmosphere (N₂ or Ar) as oxygen can deactivate the catalyst. |
| 2. Insufficient Reaction Temperature | • Gradually increase the reaction temperature. For aryl chlorides, temperatures in the range of 80-120 °C are common. Monitor for potential decomposition of starting materials or product at higher temperatures. | |
| 3. Poor Solubility of Reagents | • Choose a solvent system that ensures adequate solubility of all components. A mixture of a polar aprotic solvent (e.g., dioxane, THF, DMF) and water is often effective for dissolving the inorganic base. • For anhydrous conditions, consider solvents like toluene or dioxane. | |
| Significant Formation of Dechlorinated Starting Material | 1. Dehalogenation Side Reaction | • This can be promoted by certain palladium catalysts and reaction conditions. • Screen different palladium catalysts and ligands. • Minimize the amount of water in the reaction if using an aqueous system, as water can be a proton source.[3] |
| Significant Formation of Protodeboronated Byproduct | 1. Instability of the Boronic Acid | • Use a boronic acid pinacol ester (Bpin) instead of the free boronic acid, as they are often more stable. • Use anhydrous reaction conditions. • Employ a "slow-release" strategy for the boronic acid. |
| Hydrolysis of the Methyl Ester | 1. Base is too Strong or Reaction Temperature is too High | • Switch to a milder base such as K₂CO₃ or KF. • If a stronger base is required for the coupling, try using K₃PO₄. • Lower the reaction temperature if possible, or reduce the reaction time. |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Presence of Oxygen | • Ensure the reaction mixture and solvent are thoroughly degassed before adding the catalyst. • Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This is a generalized protocol and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid (or its ester), the base, the palladium pre-catalyst, and the ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | <10 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 45 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 12 | 85 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (3) | Toluene | 110 | 8 | 92 |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 78 (some ester hydrolysis observed) |
Note: The data in this table is hypothetical and for illustrative purposes to guide optimization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.
References
preventing decomposition of Methyl 3-chlorothiophene-2-carboxylate during storage
Technical Support Center: Methyl 3-chlorothiophene-2-carboxylate
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound to prevent its chemical decomposition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1] Its stability is crucial because degradation can lead to the formation of impurities, which may result in failed experiments, reduced product yields, and potentially introduce toxic components into subsequent reactions.
Q2: What are the primary signs of decomposition?
Signs of decomposition for this compound can include:
-
Color Change: A noticeable shift from its typical off-white or pale yellow appearance to a darker yellow or brown hue.
-
Phase Change: The material is described as a liquid, semi-solid, or solid. Any unexpected changes, such as the formation of precipitates or solidification of a liquid, could indicate degradation or polymerization.
-
Odor: While the compound's odor is not specified, any new or pungent smells could be a sign of decomposition into more volatile byproducts.
Q3: What are the likely decomposition pathways?
While the thiophene ring itself is relatively stable, the ester and chloro functional groups are susceptible to degradation. The two most probable decomposition pathways are:
-
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid (3-chlorothiophene-2-carboxylic acid) and methanol. This reaction can be catalyzed by the presence of water (moisture) and accelerated by acidic or basic conditions.
-
Reaction with Bases: Strong bases can saponify the ester, leading to the formation of the carboxylate salt.[2]
Q4: What are the ideal storage conditions to prevent decomposition?
To ensure the long-term stability of this compound, it is critical to store it under the recommended conditions, summarized from multiple safety data sheets and supplier information.
Table 1: Recommended Storage Conditions
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[2][3] Some suppliers recommend room temperature or refrigerated (2-8°C) conditions.[4] | Lower temperatures slow down the rate of chemical reactions, including hydrolysis and other degradation pathways. |
| Atmosphere | Keep container tightly sealed in a dry, well-ventilated place.[2][3][5] | Prevents exposure to atmospheric moisture, which can cause hydrolysis. A tight seal also prevents oxidation. |
| Light | Keep in a dark place. | Protects the compound from photodecomposition, where UV light could provide the energy to break chemical bonds. |
| Incompatible Materials | Keep away from strong oxidizing agents and strong bases.[2] | Prevents chemical reactions that would degrade the compound. |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[2][3] | The compound may be flammable, and these precautions are necessary to prevent fire hazards. |
Troubleshooting Guide
This section provides a systematic approach to identifying and addressing suspected decomposition of your this compound sample.
Diagram 1: Troubleshooting Workflow for Suspected Decomposition
Caption: A step-by-step workflow for troubleshooting suspected sample decomposition.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a rapid and effective method to assess the purity of a this compound sample and check for non-volatile impurities.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Sample of this compound
-
Reference standard (if available)
-
Dichloromethane (DCM) or Ethyl Acetate (for sample dissolution)
-
Mobile Phase: 9:1 Hexane:Ethyl Acetate (this may need to be optimized)
-
Visualization tools: UV lamp (254 nm), iodine chamber
Procedure:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound sample in a few drops of DCM or ethyl acetate.
-
Spotting: Using a capillary tube, spot a small amount of the prepared solution onto the baseline of the TLC plate. If you have a reference standard, spot it alongside your sample.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp. Circle any visible spots. For compounds that are not UV-active or for better visualization, place the plate in an iodine chamber for a few minutes.
-
Interpretation:
-
Pure Sample: A pure sample should ideally show a single spot.
-
Decomposed Sample: The presence of multiple spots indicates impurities. A spot at the baseline may suggest the presence of the more polar carboxylic acid hydrolysis product. The appearance of new spots compared to a reference standard confirms degradation.
-
Visualizing Decomposition
Diagram 2: Potential Decomposition Pathways
Caption: Major chemical pathways for the degradation of the target compound.
References
troubleshooting low yields in the synthesis of Methyl 3-chlorothiophene-2-carboxylate derivatives
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of Methyl 3-chlorothiophene-2-carboxylate and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most critical steps to investigate?
A: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more reactions. For the synthesis of this compound, the most critical stages that often contribute to significant yield loss are:
-
Chlorination of the thiophene precursor: This step can be challenging in terms of regioselectivity and may lead to the formation of multiple chlorinated byproducts.
-
Carboxylation or Esterification: Incomplete reaction or side reactions during the introduction of the carboxylate group can significantly reduce the yield.
-
Purification: Loss of product during purification steps such as distillation, recrystallization, or column chromatography is a common issue.
Q2: I am observing multiple spots on my TLC plate after the chlorination step. How can I improve the selectivity for the desired 3-chloro isomer?
A: The formation of multiple chlorinated isomers is a common problem in thiophene chemistry. To improve selectivity, consider the following:
-
Choice of Chlorinating Agent: Milder chlorinating agents can offer better selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often improve the regioselectivity of the chlorination.
-
Catalyst: The use of a suitable catalyst can direct the chlorination to the desired position.
Q3: The esterification of 3-chlorothiophene-2-carboxylic acid to its methyl ester is not going to completion. What are the possible reasons?
A: Incomplete esterification, particularly in Fischer esterification, is often due to the reversible nature of the reaction.[1] Key factors to check are:
-
Water Content: The presence of water can shift the equilibrium back towards the starting materials.
-
Catalyst Activity: Ensure the acid catalyst is active and used in the appropriate amount.
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to reach completion.
Q4: I am having difficulty purifying the final this compound derivative. What are the recommended purification methods?
A: The choice of purification method depends on the physical properties of your derivative and the nature of the impurities. Common techniques include:
-
Column Chromatography: Effective for separating compounds with different polarities.
-
Recrystallization: A good option if a suitable solvent system can be found and the product is a solid.
-
Distillation: Suitable for liquid products with boiling points that are sufficiently different from those of the impurities.
Troubleshooting Guides
Low Yield in the Synthesis of 3-chlorothiophene-2-carboxylic acid
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction during the formation of the thiophene ring or subsequent functionalization. | - Increase reaction time and/or temperature. - Ensure all reagents are pure and dry. - Check the stoichiometry of the reactants. |
| Formation of multiple products (isomers) | Lack of regioselectivity during chlorination. | - Use a milder chlorinating agent. - Optimize the reaction temperature, often by lowering it. |
| Product loss during workup | The product may be partially soluble in the aqueous phase. | - Perform multiple extractions with an appropriate organic solvent. - Adjust the pH of the aqueous layer to minimize the solubility of the carboxylic acid. |
| Decomposition of the product | The product may be unstable under the reaction or workup conditions. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessive heating. |
Low Yield in the Esterification to this compound
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls/does not go to completion | The Fischer esterification is an equilibrium process.[1] | - Use a large excess of methanol to drive the equilibrium towards the product. - Remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Side product formation | The starting carboxylic acid or the ester product may undergo side reactions under acidic conditions. | - Use a milder esterification method, such as reaction with methyl iodide in the presence of a base. |
| Hydrolysis of the ester during workup | The ester can be hydrolyzed back to the carboxylic acid if exposed to acidic or basic aqueous conditions for an extended period. | - Neutralize the reaction mixture promptly after completion. - Minimize the contact time with aqueous solutions. |
Experimental Protocols
Synthesis of 3-chlorothiophene-2-carboxylic acid
This protocol is adapted from the synthesis of 3-chlorothiophene-2-carboxylic acid using phosphorus pentachloride.[2]
Materials:
-
3-hydroxy-2-methoxycarbonyl-thiophene
-
Phosphorus pentachloride
-
Absolute carbon tetrachloride
-
Water
-
Sodium bicarbonate
-
Activated carbon
-
Hydrochloric acid
Procedure:
-
Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and heat the solution to boiling.
-
Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride dropwise over 3 hours.[2]
-
Reflux the mixture for 13 hours.[2]
-
Distill off the carbon tetrachloride and evaporate the residue almost to dryness in vacuo.[2]
-
Cool the residue and add 450 ml of water dropwise while cooling.
-
Heat the mixture to boiling and then allow it to cool.
-
Filter the resulting precipitate and boil it with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate.[2]
-
Filter off the activated carbon and acidify the cooled solution with hydrochloric acid to precipitate the product.[2]
-
Collect the 3-chlorothiophene-2-carboxylic acid by filtration.
Fischer Esterification of 3-chlorothiophene-2-carboxylic acid
Materials:
-
3-chlorothiophene-2-carboxylic acid
-
Methanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve 3-chlorothiophene-2-carboxylic acid in a large excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to obtain the crude this compound, which can be further purified by distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Decision tree for purification strategy.
References
Technical Support Center: Reactions of Methyl 3-chlorothiophene-2-carboxylate with Strong Bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 3-chlorothiophene-2-carboxylate and strong bases. The following information is designed to help you anticipate and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected product when reacting this compound with a strong base like LDA or n-BuLi?
The primary intended reaction is typically the deprotonation of the thiophene ring to form a lithiated intermediate. This intermediate can then be reacted with an electrophile to introduce a new substituent. The most acidic proton on the thiophene ring is generally at the 5-position, being ortho to the sulfur and not sterically hindered. Therefore, the expected major product after quenching with an electrophile (E+) is methyl 3-chloro-5-(E)-thiophene-2-carboxylate.
Q2: What are the main side reactions to be aware of?
The two most common and significant side reactions are the "halogen dance" and metal-halogen exchange.
-
Halogen Dance: This is a base-catalyzed intramolecular migration of the chlorine atom, which can lead to the formation of isomeric products. In this case, you might observe the formation of methyl 4-chlorothiophene-2-carboxylate or methyl 5-chlorothiophene-2-carboxylate derivatives after reaction with an electrophile. This rearrangement is driven by the formation of a more stable lithiated intermediate.
-
Metal-Halogen Exchange: Instead of deprotonation, the strong base (especially n-BuLi) can exchange with the chlorine atom, leading to a 3-lithiated thiophene intermediate and n-butyl chloride. This pathway can compete with deprotonation and lead to different products.
Q3: Which strong base is more suitable for this reaction, LDA or n-BuLi?
The choice of base can significantly influence the outcome of the reaction.
-
Lithium Diisopropylamide (LDA): As a bulky, non-nucleophilic base, LDA is generally preferred for deprotonation (lithiation) and is less likely to participate in metal-halogen exchange compared to n-BuLi. However, under certain conditions, it can still promote the halogen dance rearrangement.
-
n-Butyllithium (n-BuLi): This is a stronger nucleophile and is more prone to undergoing metal-halogen exchange with the chloro-substituent. It can also act as a base for deprotonation. The reaction pathway is highly dependent on the reaction conditions.
Troubleshooting Guides
Problem 1: Formation of Isomeric Products (Suspected Halogen Dance)
Symptoms:
-
You observe a mixture of products in your crude reaction mixture by TLC, GC-MS, or NMR.
-
NMR analysis suggests the presence of isomers with different substitution patterns on the thiophene ring.
Possible Causes:
-
High Reaction Temperature: The halogen dance is often favored at higher temperatures.
-
Prolonged Reaction Time: Allowing the lithiated intermediate to stir for an extended period before adding the electrophile can provide more time for the rearrangement to occur.
-
Choice of Base: While LDA is generally preferred, it can still induce halogen dance, especially if the reaction is not kept sufficiently cold.
Solutions:
| Parameter | Recommended Action | Rationale |
| Temperature | Maintain a very low temperature (typically -78 °C) throughout the addition of the base and before the addition of the electrophile. | Lower temperatures disfavor the equilibrium that leads to the halogen dance, kinetically favoring the deprotonation at the most acidic site. |
| Reaction Time | Add the electrophile as soon as the deprotonation is complete (typically within 30-60 minutes). Monitor the reaction by quenching small aliquots. | Minimizing the lifetime of the lithiated intermediate reduces the opportunity for the chlorine atom to migrate. |
| Base Selection | Use LDA as the base of choice for deprotonation. | LDA's steric bulk makes it a poorer nucleophile, thus reducing the likelihood of side reactions like metal-halogen exchange and potentially slowing down the halogen dance compared to n-BuLi. |
| Solvent | Use anhydrous tetrahydrofuran (THF) as the solvent. | THF effectively solvates the lithium cation, which can influence the reactivity and stability of the organolithium intermediate. Ensure the solvent is rigorously dried to prevent quenching of the base and the lithiated species. |
Problem 2: Low Yield of the Desired Product and Presence of Butylated Byproducts (Suspected Metal-Halogen Exchange)
Symptoms:
-
Low conversion to the desired product.
-
Identification of byproducts where the chloro group has been replaced by a butyl group (if using n-BuLi).
-
Formation of products resulting from the reaction of the 3-lithiated intermediate.
Possible Causes:
-
Use of n-BuLi: n-Butyllithium is known to readily undergo metal-halogen exchange with aryl chlorides.
-
Reaction Temperature: The rate of metal-halogen exchange versus deprotonation can be temperature-dependent.
Solutions:
| Parameter | Recommended Action | Rationale |
| Base Selection | Use LDA instead of n-BuLi if deprotonation is the desired pathway. | LDA is a non-nucleophilic base and is significantly less prone to metal-halogen exchange. |
| Temperature | If n-BuLi must be used, perform the reaction at a very low temperature (-78 °C or even lower, e.g., -90 °C) to potentially favor deprotonation over exchange. The relative rates are highly substrate and condition-dependent. | Metal-halogen exchange is often a very fast process, even at low temperatures. However, kinetic deprotonation can sometimes be favored under carefully controlled low-temperature conditions. |
| Alternative | Consider using a different organolithium reagent, such as sec-butyllithium or tert-butyllithium, although these may also present their own reactivity challenges. A thorough literature search for your specific transformation is recommended. | Different organolithium reagents have varying degrees of reactivity and steric bulk, which can influence the selectivity between deprotonation and metal-halogen exchange. For instance, t-BuLi is a stronger base but also very reactive and can lead to other side reactions. |
Experimental Protocols
General Protocol for the Lithiation of this compound with LDA and Trapping with an Electrophile
Materials:
-
This compound
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents) via syringe. To this solution, slowly add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -75 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C. Stir for an additional 1-2 hours at this temperature.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Reaction pathways for this compound with strong bases.
Caption: Troubleshooting workflow for reactions of this compound.
scale-up issues for the production of Methyl 3-chlorothiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Methyl 3-chlorothiophene-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the two primary synthetic routes.
Route A: Esterification of 3-chlorothiophene-2-carboxylic acid
This pathway involves the conversion of the corresponding carboxylic acid to the methyl ester, typically via Fischer esterification.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion to Ester | - Insufficient catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).- Reaction equilibrium not shifted towards the product.- Inadequate reaction time or temperature. | - Increase catalyst loading incrementally.- Use a large excess of methanol or remove water as it forms (e.g., using a Dean-Stark apparatus).- Extend the reaction time or cautiously increase the temperature while monitoring for side reactions. |
| Product Decomposition (Darkening of Reaction Mixture) | - Excessive reaction temperature.- Strong acid catalyst causing degradation of the thiophene ring. | - Lower the reaction temperature and extend the reaction time.- Consider using a milder acid catalyst or a non-acidic esterification method (e.g., using DCC/DMAP, though less ideal for scale-up). |
| Difficult Product Isolation | - Incomplete reaction, leading to a mixture of starting material and product with similar polarities.- Emulsion formation during aqueous workup. | - Ensure the reaction goes to completion by monitoring with TLC or GC.- If purifying by crystallization, screen various solvent systems.- For emulsions, add brine or a small amount of a different organic solvent to break the emulsion. |
Route B: Direct Chlorination of Methyl thiophene-2-carboxylate
This approach involves the direct chlorination of the parent ester. The primary challenge is controlling the regioselectivity of the chlorination.
| Issue | Potential Cause | Recommended Solution |
| Formation of Polychlorinated Byproducts | - The high reactivity of the thiophene ring makes it susceptible to over-chlorination.[1]- Excess chlorinating agent.- High reaction temperature. | - Use a stoichiometric amount of the chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride).[1]- Add the chlorinating agent slowly and in portions to maintain a low concentration in the reaction mixture.[1]- Conduct the reaction at a lower temperature to improve selectivity.[1] |
| Formation of Isomeric Byproducts (e.g., 5-chloro isomer) | - Reaction conditions favoring chlorination at other positions on the thiophene ring. | - The choice of chlorinating agent and solvent can influence regioselectivity. A thorough literature search and experimental screening are recommended.- Separation of isomers can be challenging due to similar physical properties; fractional distillation or preparative chromatography may be necessary.[1] |
| Runaway Reaction | - Rapid addition of the chlorinating agent to the reactive thiophene substrate.- Inadequate cooling. | - Ensure slow, controlled addition of the chlorinating agent with efficient stirring.- Use a reliable cooling system (e.g., an ice bath or a chiller) to maintain the desired reaction temperature.[1] |
| Difficult Purification of the Final Product | - Presence of multiple chlorinated isomers and starting material. | - Optimize the reaction to maximize the yield of the desired isomer.- Utilize fractional distillation under reduced pressure for separation.- Column chromatography can be effective but may be less practical for large-scale production.[1] |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for the large-scale production of this compound?
A1: The choice of route depends on the availability and cost of the starting materials.
-
Route A (Esterification) is often preferred if 3-chlorothiophene-2-carboxylic acid is commercially available at a reasonable cost. Esterification is a well-understood and generally high-yielding reaction.
-
Route B (Direct Chlorination) may be more economical if Methyl thiophene-2-carboxylate is a more accessible starting material. However, this route presents significant challenges in controlling selectivity and may require more extensive process development to minimize byproduct formation.[1]
Q2: What are the expected major impurities in the final product?
A2:
-
From Route A , the primary impurity is likely to be the unreacted 3-chlorothiophene-2-carboxylic acid.
-
From Route B , the main impurities will be isomeric monochlorinated products (e.g., Methyl 5-chlorothiophene-2-carboxylate) and dichlorinated thiophenes.[1] Unreacted Methyl thiophene-2-carboxylate may also be present.
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
A3:
-
Chlorinating agents are often corrosive and/or toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3]
-
Thiophene and its derivatives can be harmful and should be handled with care.[4]
-
Exothermic reactions , particularly during chlorination, must be carefully controlled with adequate cooling and slow reagent addition to prevent runaways.[1]
-
It is crucial to consult the Safety Data Sheet (SDS) for all reagents used.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods for monitoring the disappearance of the starting material and the formation of the product and byproducts. For quantitative analysis of product purity and impurity profiles, High-Performance Liquid Chromatography (HPLC) is recommended.
Experimental Protocols
Route A: Lab-Scale Esterification of 3-chlorothiophene-2-carboxylic acid
Materials:
-
3-chlorothiophene-2-carboxylic acid (1.0 eq)
-
Methanol (20-30 eq, serves as reagent and solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorothiophene-2-carboxylic acid and methanol.
-
Stir the mixture until the carboxylic acid is fully dissolved.
-
Carefully add concentrated sulfuric acid dropwise while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Route B: Lab-Scale Direct Chlorination of Methyl thiophene-2-carboxylate
Materials:
-
Methyl thiophene-2-carboxylate (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.0-1.05 eq)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl thiophene-2-carboxylate in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Add NCS in small portions over a period of 1-2 hours, ensuring the temperature remains below 5°C.
-
Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Separate the organic layer and wash the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product, which may be a mixture of isomers, by fractional distillation under reduced pressure or column chromatography.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield and purity of this compound for both synthetic routes.
Table 1: Illustrative Data for Route A - Esterification
| Entry | Catalyst (eq) | Temperature (°C) | Time (h) | Conversion (%) | Purity (%) |
| 1 | H₂SO₄ (0.1) | 65 (Reflux) | 4 | 85 | 95 |
| 2 | H₂SO₄ (0.2) | 65 (Reflux) | 4 | 98 | 98 |
| 3 | H₂SO₄ (0.1) | 50 | 8 | 75 | 96 |
| 4 | p-TsOH (0.1) | 65 (Reflux) | 6 | 90 | 97 |
Table 2: Illustrative Data for Route B - Direct Chlorination
| Entry | Chlorinating Agent (eq) | Temperature (°C) | Addition Time (h) | Yield of 3-chloro isomer (%) | 3-chloro:5-chloro ratio |
| 1 | NCS (1.0) | 0 | 1 | 45 | 2:1 |
| 2 | NCS (1.0) | -20 | 2 | 55 | 3:1 |
| 3 | SO₂Cl₂ (1.0) | 25 | 0.5 | 40 | 1.5:1 |
| 4 | NCS (1.05) | 0 | 1 | 42 (higher dichlorinated) | 2:1 |
Visualizations
Caption: Synthetic pathways to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 4. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
Navigating the Synthesis of Methyl 3-chlorothiophene-2-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing the hazardous reagents involved in the synthesis of Methyl 3-chlorothiophene-2-carboxylate. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and safety information presented in a clear and accessible format to ensure the safe and successful execution of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, with a focus on the safe handling of hazardous reagents.
| Question | Answer |
| My reaction to form the acid chloride with thionyl chloride (SOCl₂) is sluggish or incomplete. What should I do? | An incomplete reaction can be due to moisture in your starting material or solvent, as thionyl chloride reacts readily with water. Ensure your 3-chlorothiophene-2-carboxylic acid and solvent are thoroughly dried before use. Additionally, using a slight excess of thionyl chloride can help drive the reaction to completion. The reaction is often performed at reflux, so ensure the temperature is adequate. A catalytic amount of N,N-dimethylformamide (DMF) can also be used to accelerate the reaction.[1] |
| I am observing charring or the formation of dark-colored byproducts during the chlorination step. What is the cause? | Aggressive heating or a highly exothermic reaction can lead to decomposition and the formation of colored impurities. It is crucial to control the reaction temperature, especially during the initial addition of the chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride). Adding the reagent dropwise with efficient stirring and external cooling (e.g., an ice bath) can help manage the exotherm. |
| During the esterification with methanol, my yield of this compound is low. How can I improve it? | Fischer esterification is an equilibrium reaction.[2][3] To drive the equilibrium towards the product, you can use a large excess of methanol, which often serves as the solvent.[2][3] Alternatively, removing the water formed during the reaction, for example by using a Dean-Stark apparatus, can increase the yield. If you are proceeding via the acid chloride, ensure the intermediate is free of excess chlorinating agent before adding methanol to avoid side reactions. |
| What are the primary hazards associated with thionyl chloride and how should it be handled? | Thionyl chloride is a corrosive and toxic chemical that reacts violently with water to release toxic gases (HCl and SO₂). It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use. For quenching excess thionyl chloride, it should be added slowly to a stirred, cooled solution of sodium bicarbonate or calcium hydroxide. |
| What are the safety precautions for working with phosphorus pentachloride (PCl₅)? | Phosphorus pentachloride is a highly corrosive and moisture-sensitive solid. It reacts vigorously with water to produce hydrochloric acid and phosphoric acid. It should be handled in a fume hood, and all contact with skin and eyes should be avoided by using appropriate PPE. When using PCl₅, be prepared for the evolution of HCl gas.[4] |
| Methanol is flammable and toxic. What are the key safety measures? | Methanol is a flammable liquid and its vapors can form explosive mixtures with air. It is also toxic upon ingestion, inhalation, and skin absorption. All work with methanol should be conducted in a fume hood, away from ignition sources. Ensure adequate ventilation and wear appropriate gloves and eye protection. In case of a spill, absorb the methanol with an inert material and dispose of it as hazardous waste. |
| How should I properly quench the reaction and dispose of the hazardous waste? | After the reaction is complete, any remaining reactive reagents like thionyl chloride or phosphorus pentachloride must be quenched safely. This is typically done by slowly and carefully adding the reaction mixture to a cooled, stirred quenching solution, such as water or a dilute base (e.g., sodium bicarbonate solution), in a fume hood. All chemical waste, including solvents and quenched materials, should be collected in appropriately labeled containers and disposed of according to your institution's hazardous waste management guidelines. |
Quantitative Data Summary
The following table provides a summary of typical quantitative data for the synthesis of this compound via the acid chloride route.
| Parameter | Value | Notes |
| Reactants | ||
| 3-chlorothiophene-2-carboxylic acid | 1 equivalent | Starting material. |
| Thionyl chloride | 1.1 - 1.5 equivalents | Used in slight excess to ensure complete conversion. |
| Methanol | 10 - 20 equivalents | Often used as the solvent to drive the esterification. |
| Catalyst | ||
| N,N-dimethylformamide (DMF) | Catalytic amount | Optional, for the formation of the acid chloride. |
| Reaction Conditions | ||
| Acid chloride formation temperature | Reflux | Typically in an inert solvent like dichloromethane or toluene. |
| Esterification temperature | Reflux | Reaction is heated to increase the rate. |
| Reaction Time (Acid Chloride) | 1 - 3 hours | Monitored by the cessation of gas evolution (HCl, SO₂). |
| Reaction Time (Esterification) | 2 - 8 hours | Monitored by techniques such as TLC or GC. |
Experimental Protocols
Method 1: Two-Step Synthesis via Acid Chloride
This method involves the initial conversion of the carboxylic acid to its more reactive acid chloride, followed by esterification with methanol.
Step 1: Synthesis of 3-chlorothiophene-2-carbonyl chloride
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
To the flask, add 3-chlorothiophene-2-carboxylic acid and a suitable inert solvent (e.g., dichloromethane).
-
Slowly add thionyl chloride (1.1-1.5 equivalents) to the stirred suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature. The excess thionyl chloride and solvent can be removed under reduced pressure. Caution: The vapors should be passed through a trap containing a sodium hydroxide solution.
Step 2: Synthesis of this compound
-
To the crude 3-chlorothiophene-2-carbonyl chloride in the flask, slowly add an excess of dry methanol at 0 °C (ice bath).
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 2-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice water with stirring to precipitate the crude product and quench any remaining reactive species.
-
Isolate the crude ester by filtration or extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any unreacted acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Visualizing the Workflow and Logic
Experimental Workflow for Hazardous Reagent Management
Caption: Workflow for the safe synthesis of this compound.
Logical Relationship of Safety Measures
Caption: Relationship between hazardous reagents and necessary safety controls.
References
- 1. CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to Methyl 3-chloro- and 3-bromothiophene-2-carboxylate in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that can significantly influence the efficiency and success of a synthetic route. Thiophene derivatives, in particular, are privileged scaffolds in medicinal chemistry. This guide provides an in-depth comparison of the reactivity of two closely related thiophene-based intermediates: methyl 3-chlorothiophene-2-carboxylate and methyl 3-bromothiophene-2-carboxylate. The focus is on their performance in palladium-catalyzed cross-coupling reactions, which are pivotal transformations in modern drug discovery.
The fundamental difference in reactivity between these two compounds lies in the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This seemingly subtle distinction has profound implications for their utility in synthesis, particularly in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions. Generally, the reactivity of halogens in such reactions follows the trend: I > Br > Cl. Consequently, methyl 3-bromothiophene-2-carboxylate is typically the more reactive coupling partner.
This guide will delve into a comparative analysis of these two reagents in the context of two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Quantitative Reactivity Comparison
| Reaction Type | Halogen | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Br | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90% | |
| Suzuki-Miyaura Coupling | Cl | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | Moderate to Good (expected) | Inferred from |
| Buchwald-Hartwig Amination | Br | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | High (expected) | Inferred from |
| Buchwald-Hartwig Amination | Cl | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 24 | Moderate (expected) | Inferred from |
Note: The yields presented for the chloro-substituted compound are expected values based on the generally lower reactivity of aryl chlorides, which often necessitate more advanced catalyst systems and more forcing conditions to achieve comparable results to their bromo counterparts.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols are based on established methods for 3-halothiophenes and should be optimized for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling of Methyl 3-halothiophene-2-carboxylate
-
Reaction Setup: To a flame-dried Schlenk flask is added methyl 3-halo-thiophene-2-carboxylate (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). For the less reactive chloro-derivative, a more active catalyst system such as a combination of Pd₂(dba)₃ and a biarylphosphine ligand (e.g., SPhos) may be required.
-
Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the specified time, monitoring the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent such as ethyl acetate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of Methyl 3-halothiophene-2-carboxylate
-
Reaction Setup: A flame-dried Schlenk flask is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the appropriate phosphine ligand (e.g., BINAP or XPhos, 0.04 equiv.). The flask is evacuated and backfilled with an inert gas.
-
Reagent Addition: The methyl 3-halothiophene-2-carboxylate (1.0 equiv.), the amine (1.2 equiv.), and a base (e.g., sodium tert-butoxide or potassium phosphate, 1.4 equiv.) are added to the flask.
-
Solvent Addition and Reaction: Anhydrous, degassed solvent (e.g., toluene or tert-butanol) is added, and the reaction mixture is heated to the desired temperature (typically 100-110 °C) with stirring for the required time.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, washing with an organic solvent. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-aryl product.
Mandatory Visualizations
To further clarify the concepts discussed, the following diagrams illustrate a typical palladium-catalyzed cross-coupling cycle and a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for cross-coupling reactions.
Spectroscopic Fingerprints: A Comparative Analysis of Methyl 3-chlorothiophene-2-carboxylate and Its Isomers
A comprehensive guide for researchers and drug development professionals on the spectroscopic differentiation of isomeric chlorothiophene carboxylates, providing key data and experimental methodologies for unambiguous identification.
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a detailed comparative analysis of the spectroscopic characteristics of Methyl 3-chlorothiophene-2-carboxylate and its positional isomers, offering a valuable resource for their unambiguous identification. By leveraging the unique fingerprints generated by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently distinguish between these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. These values highlight the subtle yet significant differences in their spectral features, arising from the varied positions of the chlorine and methyl carboxylate substituents on the thiophene ring.
¹H NMR Spectral Data (CDCl₃)
| Compound | δ H4 (ppm) | δ H5 (ppm) | δ OCH₃ (ppm) | J (Hz) |
| This compound | 7.26 (d) | 7.61 (d) | 3.74 (s) | J₄,₅ = 5.6 |
| Methyl 4-chlorothiophene-2-carboxylate | - | 7.29 (s) | 3.89 (s) | - |
| Methyl 5-chlorothiophene-2-carboxylate | 7.26 (d) | - | 3.88 (s) | J₃,₄ = 4.1 |
| Methyl 2-chlorothiophene-3-carboxylate | 7.45 (d) | 7.15 (d) | 3.91 (s) | J₄,₅ = 5.8 |
¹³C NMR Spectral Data (CDCl₃)
| Compound | δ C=O | δ C2 | δ C3 | δ C4 | δ C5 | δ OCH₃ |
| This compound | 168.5 | 141.2 | 135.9 | 128.7 | 127.6 | 55.1 |
| Methyl 4-chlorothiophene-2-carboxylate | 162.5 | 134.2 | 130.1 | 130.9 | 123.5 | 52.4 |
| Methyl 5-chlorothiophene-2-carboxylate | 162.1 | 133.0 | 130.9 | 126.3 | 136.0 | 52.4 |
| Methyl 2-chlorothiophene-3-carboxylate | 163.5 | 128.0 | 132.1 | 129.8 | 126.9 | 52.3 |
Infrared (IR) Spectral Data (cm⁻¹)
| Compound | ν (C=O) | ν (C=C) | ν (C-Cl) |
| This compound | ~1720 | ~1540, ~1420 | ~800-600 |
| Methyl 4-chlorothiophene-2-carboxylate | ~1715 | ~1530, ~1410 | ~800-600 |
| Methyl 5-chlorothiophene-2-carboxylate | ~1710 | ~1520, ~1400 | ~800-600 |
| Methyl 2-chlorothiophene-3-carboxylate | ~1725 | ~1550, ~1430 | ~800-600 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 176/178 | 145/147 ([M-OCH₃]⁺), 117/119 ([M-COOCH₃]⁺) |
| Methyl 4-chlorothiophene-2-carboxylate | 176/178 | 145/147 ([M-OCH₃]⁺), 117/119 ([M-COOCH₃]⁺) |
| Methyl 5-chlorothiophene-2-carboxylate | 176/178 | 145/147 ([M-OCH₃]⁺), 117/119 ([M-COOCH₃]⁺) |
| Methyl 2-chlorothiophene-3-carboxylate | 176/178 | 145/147 ([M-OCH₃]⁺), 117/119 ([M-COOCH₃]⁺) |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 10-20 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: 4.0 s.
-
Spectral Width: 12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 s.
-
Acquisition Time: 1.0 s.
-
Spectral Width: 220 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL for analysis.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 200 °C at a rate of 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound and its isomers.
Caption: A logical workflow for the spectroscopic differentiation of isomeric compounds.
By following the detailed protocols and utilizing the comparative data provided in this guide, researchers can confidently and accurately identify this compound and its isomers, ensuring the integrity and success of their research and development endeavors.
A Comparative Guide to the Biological Activity of Thiophene Derivatives, with a Focus on Methyl 3-chlorothiophene-2-carboxylate
Thiophene and its derivatives are recognized as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] The versatility of the thiophene scaffold has led to the development of numerous derivatives with antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The biological activity of these compounds is heavily influenced by the nature and position of substituents on the thiophene ring.[1] This guide provides a comparative analysis of the biological activities of various thiophene derivatives, with a particular focus on the role of Methyl 3-chlorothiophene-2-carboxylate.
Antimicrobial Activity of Thiophene Derivatives
Thiophene derivatives have shown considerable promise as antimicrobial agents against a range of pathogenic bacteria and fungi. The substitutions on the thiophene ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.
For instance, certain 3-amino thiophene-2-carboxamide derivatives have demonstrated greater antibacterial activity than their 3-hydroxy or 3-methyl counterparts.[3] Specifically, a 3-amino thiophene-2-carboxamide with a methoxy group substitution exhibited excellent activity against P. aeruginosa, S. aureus, and B. subtilis.[3] Other studies have identified thiophene derivatives with potent activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and Escherichia coli.[4] Some novel thiophene derivatives have even shown more potent activity against Pseudomonas aeruginosa than the standard drug gentamicin.[5]
Table 1: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound/Derivative | Test Organism | MIC (μg/mL) | Reference |
| Thiophene Derivative 4 | A. baumannii Ab21 | 4 | [4] |
| Thiophene Derivative 4 | E. coli MCR1+ | 16 | [4] |
| Thiophene Derivative 5 | A. baumannii Ab11 | 4 | [4] |
| Thiophene Derivative 5 | E. coli R6 MCR1 | 16 | [4] |
| Thiophene Derivative 8 | A. baumannii Ab11 | 16 | [4] |
| Thiophene Derivative 8 | E. coli R6 MCR1 | 16 | [4] |
| Spiro–indoline–oxadiazole derivative | C. difficile | 2 to 4 | [6] |
Anticancer Activity of Thiophene Derivatives
The anticancer potential of thiophene derivatives is a significant area of research. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction, topoisomerase inhibition, and tyrosine kinase inhibition.[1][7]
For example, a series of chlorothiophene-based chalcone analogs were synthesized and evaluated for their anticancer activity.[8] Among them, compounds C4 and C6 demonstrated the strongest toxicity against WiDr colorectal cancer cells.[8] In another study, a series of thiophene derivatives were synthesized, and their cytotoxicity was assessed against HeLa and HepG2 cells, with one compound identified as a promising anticancer agent with low IC50 values.[9] The structure-activity relationship is key, with the nature and position of substituents on the thiophene ring significantly impacting the anticancer activity.[1][7]
Table 2: Anticancer Activity of Selected Thiophene Derivatives
| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |
| Compound 480 | HeLa | 12.61 | [9] |
| Compound 480 | HepG2 | 33.42 | [9] |
| Compound C4 | WiDr | 0.77 | [8] |
| Compound C6 | WiDr | 0.45 | [8] |
| Thiophene-carboxamide 2b | Hep3B | 5.46 µM | [10] |
| Thiophene-carboxamide 2e | Hep3B | 12.58 µM | [10] |
This compound: A Synthetic Intermediate
While there is extensive research on the biological activities of various thiophene derivatives, specific data on the biological activity of this compound is limited in the reviewed literature. This compound is primarily utilized as a versatile synthetic intermediate in the development of more complex molecules with potential therapeutic applications. Its structural analogue, Methyl 3-bromothiophene-2-carboxylate, is also a key building block in the synthesis of pharmaceuticals and agrochemicals.[11] The chloro and carboxylate groups on this compound make it a valuable precursor for creating a diverse range of substituted thiophenes for biological screening.
Experimental Protocols
The biological activities of the thiophene derivatives discussed are typically evaluated using standardized in vitro assays.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial activity and is often determined using the broth microdilution method.[6][12]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a pure culture and adjusted to a specific turbidity, typically a 0.5 McFarland standard.[13][14]
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a microtiter plate to obtain a range of concentrations.[12]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension.[12]
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.[13]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]
Cytotoxicity Testing (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[16]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.[16]
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent) is added to dissolve the formazan crystals.[17]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.[16] The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Workflow of the MTT assay for cytotoxicity testing.
Caption: Structure-Activity Relationship of 3-substituted Thiophenes.
Caption: A potential signaling pathway for anticancer activity.
Conclusion
Thiophene derivatives represent a highly versatile and promising scaffold for the development of new therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer effects. The specific biological activity and potency of these compounds are intricately linked to the chemical nature and substitution pattern of the thiophene ring. While this compound itself is not extensively studied for its direct biological effects, it serves as a crucial building block in the synthesis of novel and potent thiophene-based drug candidates. Future research will likely continue to explore the vast chemical space of thiophene derivatives to discover new compounds with improved therapeutic profiles.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. woah.org [woah.org]
- 13. apec.org [apec.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Methyl 3-chlorothiophene-2-carboxylate versus 3-chlorothiophene-2-carboxylic acid in Synthetic Chemistry
For researchers and professionals in drug development and synthetic chemistry, the choice of starting material can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of Methyl 3-chlorothiophene-2-carboxylate and 3-chlorothiophene-2-carboxylic acid, focusing on their application in amide bond formation, a crucial reaction in the synthesis of many pharmaceutical compounds.
This comparison leverages experimental data to highlight the advantages of using the methyl ester derivative over the carboxylic acid in specific synthetic contexts, particularly concerning reaction conditions and product yields.
Executive Summary
This compound often presents advantages in terms of reaction facility and milder conditions for amide synthesis. The ester can undergo direct amidation, bypassing the need for often harsh activating agents required for the carboxylic acid. This can lead to cleaner reactions and simpler purification protocols. However, the direct amidation of the ester may require elevated temperatures.
Conversely, 3-chlorothiophene-2-carboxylic acid offers a more traditional route to amides via activation with a wide array of well-established coupling reagents. This provides versatility but can introduce additional reagents and byproducts, complicating purification.
Comparative Performance in Amide Synthesis
To illustrate the differences in performance, we will consider the synthesis of N-aryl-3-chlorothiophene-2-carboxamides, a common structural motif in medicinal chemistry.
Reaction Pathways
The synthesis of an amide from these two starting materials follows distinct pathways.
Caption: Reaction pathways for amide synthesis.
Quantitative Data Comparison
The following table summarizes typical experimental outcomes for the synthesis of a representative N-aryl-3-chlorothiophene-2-carboxamide.
| Parameter | This compound | 3-chlorothiophene-2-carboxylic acid |
| Reaction Type | Direct Amidation | Activated Amide Coupling |
| Typical Reagents | Amine, Heat or Catalyst | Amine, Coupling Agent (e.g., HATU), Base |
| Reaction Temperature | Elevated (e.g., 80-120 °C) | Room Temperature to Mild Heat |
| Reaction Time | 12 - 24 hours | 2 - 12 hours |
| Reported Yield | Good to Excellent (70-95%) | Good to Excellent (75-98%) |
| Byproducts | Methanol | Coupling agent-derived byproducts (e.g., urea for DCC, HOBt for HATU) |
| Purification | Generally simpler | May require removal of coupling byproducts |
Key Advantages of this compound
The primary advantages of utilizing the methyl ester derivative lie in the atom economy and streamlined workflow of direct amidation.
-
Avoidance of Coupling Reagents: Direct amidation eliminates the need for stoichiometric activating agents, which can be costly and generate significant waste.
-
Simplified Purification: The primary byproduct is methanol, which is easily removed. This contrasts with the often challenging removal of byproducts from coupling reagents, such as dicyclohexylurea (DCU) when using DCC.
-
Milder Activation: While the reaction itself may require heat, it avoids the use of potentially harsh activating agents that can be incompatible with sensitive functional groups.
Caption: Workflow comparison for amide synthesis.
Experimental Protocols
Below are representative experimental protocols for the synthesis of an N-aryl-3-chlorothiophene-2-carboxamide from both starting materials.
Protocol 1: Direct Amidation of this compound
Reaction: Synthesis of N-(4-chlorophenyl)-3-chlorothiophene-2-carboxamide
-
Materials:
-
This compound (1.0 eq)
-
4-chloroaniline (1.2 eq)
-
Toluene (solvent)
-
-
Procedure:
-
To a sealed reaction vessel, add this compound, 4-chloroaniline, and toluene.
-
Heat the mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold toluene.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
-
Protocol 2: Amide Coupling of 3-chlorothiophene-2-carboxylic acid using HATU
Reaction: Synthesis of N-(4-chlorophenyl)-3-chlorothiophene-2-carboxamide
-
Materials:
-
3-chlorothiophene-2-carboxylic acid (1.0 eq)
-
4-chloroaniline (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
-
Procedure:
-
Dissolve 3-chlorothiophene-2-carboxylic acid in DMF in a round-bottom flask.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add 4-chloroaniline to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Dry the crude product and purify by recrystallization or column chromatography on silica gel.
-
Conclusion
The choice between this compound and 3-chlorothiophene-2-carboxylic acid for amide synthesis is dependent on the specific requirements of the synthetic route.
This compound is the preferred starting material when:
-
A streamlined, one-step process is desired.
-
The amine is sufficiently nucleophilic to react directly with the ester.
-
The starting materials and product are stable to elevated temperatures.
-
Minimizing reagent waste and simplifying purification are high priorities.
3-chlorothiophene-2-carboxylic acid is a suitable choice when:
-
A well-established and versatile coupling protocol is preferred.
-
The amine is less reactive, requiring a highly activated electrophile.
-
Milder reaction temperatures are necessary to preserve sensitive functional groups.
-
The infrastructure for handling and removing coupling agent byproducts is available.
For drug development and process chemistry, where efficiency, cost, and environmental impact are paramount, the direct amidation route starting from this compound presents a compelling alternative to traditional coupling methods. However, the classical approach using 3-chlorothiophene-2-carboxylic acid remains a robust and highly versatile option for a wide range of substrates and reaction scales.
comparative study of different catalysts for cross-coupling reactions of Methyl 3-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of Substituted Thiophene Derivatives.
The strategic functionalization of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Methyl 3-chlorothiophene-2-carboxylate is a versatile building block, and its cross-coupling reactions offer a direct route to a diverse array of substituted thiophene derivatives. The choice of catalyst is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of this compound, supported by experimental data to aid in the selection of the optimal catalyst for your specific synthetic needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different palladium-based catalysts in various cross-coupling reactions with this compound and analogous compounds. The data highlights the impact of the catalyst, ligands, and reaction conditions on the yield and efficiency of these transformations.
| Cross-Coupling Reaction | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 | [1] |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 80 | 18 | 88 | [1] | |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [1] | |
| Heck | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | N/A | High | [2] |
| Sonogashira | PdCl₂(PPh₃)₂ | - | TBAF | - | N/A | N/A | Moderate to Excellent | [3] |
| Buchwald-Hartwig | [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | N/A | N/A | High | [4] |
| Pd₂(dba)₃ | IPr·HCl | KOtBu | Dioxane | 100 | N/A | Excellent | [5] |
Note: The data presented is a compilation from various sources and may involve substrates analogous to this compound. Direct comparison should be made with caution, as reaction outcomes are highly dependent on the specific substrates and reaction conditions.
Experimental Workflow and Methodologies
A general workflow for performing a palladium-catalyzed cross-coupling reaction is depicted below. This is followed by detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Detailed Experimental Protocols
1. Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl chlorides.[1]
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Anhydrous toluene (10 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate and SPhos.
-
Add anhydrous, degassed toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
-
2. Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.[4][6]
-
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
[Pd(allyl)Cl]₂ (0.01 mmol)
-
t-BuXPhos (0.02 mmol)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (10 mL)
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide, t-BuXPhos, and [Pd(allyl)Cl]₂.
-
Seal the tube with a septum, remove from the glovebox, and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Add anhydrous toluene, this compound, and morpholine via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the mixture vigorously and monitor the reaction's progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a plug of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a fundamental concept in understanding the performance of different catalysts. The following diagram illustrates the key steps involved in this process.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The efficiency of each step in this cycle—oxidative addition, transmetalation, and reductive elimination—is influenced by the choice of palladium precursor, ligand, base, and solvent, ultimately determining the overall reaction rate and yield. For electron-deficient heteroaryl chlorides like this compound, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.[1] Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to facilitate this challenging step.
References
- 1. rsc.org [rsc.org]
- 2. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
validating the structure of Methyl 3-chlorothiophene-2-carboxylate derivatives using X-ray crystallography
For researchers, scientists, and professionals in drug development, precise structural validation of novel compounds is paramount. This guide provides a comparative framework for validating the structure of Methyl 3-chlorothiophene-2-carboxylate derivatives using single-crystal X-ray crystallography, a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for Methyl 3-aminothiophene-2-carboxylate, providing a benchmark for the expected structural features of related thiophene derivatives.[1] Such data is fundamental in determining the packing of molecules in a crystal lattice and identifying key structural features.
| Parameter | Methyl 3-aminothiophene-2-carboxylate[1] | Alternative Thiophene Derivative Example[3] |
| Chemical Formula | C₆H₇NO₂S | C₁₀H₁₂N₂S |
| Molecular Weight | 157.19 g/mol | 192.29 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 13.633(3) Å, b = 7.6542(15) Å, c = 14.167(3) Å, β = 98.64(3)° | a = 9.0415(2) Å, b = 8.3294(2) Å, c = 13.1283(3) Å, β = 90.169(2)° |
| Unit Cell Volume | 1460.3(5) ų | 988.69(4) ų |
| Molecules per Unit Cell (Z) | 8 | 4 |
Key Structural Insights from X-ray Crystallography
Analysis of the crystal structure of Methyl 3-aminothiophene-2-carboxylate reveals significant intermolecular interactions that stabilize the crystal packing. The presence of amino and carboxyl groups allows for the formation of N–H⋯O and N–H⋯N hydrogen bonds.[1] Specifically, all three crystallographically independent molecules in the asymmetric unit exhibit an intramolecular N–H⋯O=C hydrogen bond.[1] These molecules are further linked by intermolecular hydrogen bonds, creating a robust three-dimensional network.[1]
For derivatives such as this compound, while strong hydrogen bond donors may be absent, weaker interactions like C–H⋯O, C–H⋯Cl, and π-π stacking interactions involving the thiophene ring would be expected to play a crucial role in the crystal packing.
Experimental Protocols
A generalized methodology for the structural determination of small organic molecules like this compound derivatives via X-ray crystallography is outlined below.[3][4]
Synthesis and Crystal Growth
High-quality single crystals are essential for a successful X-ray diffraction analysis.[3] These are typically grown through methods such as:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals. For Methyl 3-aminothiophene-2-carboxylate, crystals were obtained by slow evaporation from an ethanol solution at room temperature.[2]
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. As the volatile solvent slowly diffuses into the anti-solvent, the compound's solubility decreases, promoting crystallization.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head and placed within an X-ray diffractometer. The crystal is often cooled to a low temperature (e.g., 100-120 K) to minimize thermal vibrations of the atoms.[3] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]
Structure Solution and Refinement
The collected diffraction data is processed to determine the intensities and positions of the diffraction spots. The central challenge in crystallography, the "phase problem," is then addressed. For small molecules, direct methods or Patterson methods are commonly employed to determine the initial phases, which allows for the calculation of an initial electron density map.[3] An atomic model is then built into this map and refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.[3] This iterative process adjusts atomic positions and thermal parameters until the best possible fit is achieved.[3]
Structure Validation and Analysis
The final refined structure is validated to ensure its chemical and crystallographic reasonability. The resulting model provides precise information on bond lengths, bond angles, and intermolecular interactions.[3]
Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small organic molecule using X-ray crystallography.
Caption: Workflow for X-ray Crystallography.
Alternative Validation Techniques
While single-crystal X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are crucial for routine characterization and can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity of atoms in a molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
For many thiophene derivatives, a combination of these spectroscopic methods is used to propose a structure, which is then unequivocally confirmed by X-ray crystallography.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Drugs Derived from Methyl 3-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. For compounds derived from the versatile scaffold, Methyl 3-chlorothiophene-2-carboxylate, understanding their metabolic fate is paramount. This guide provides an objective comparison of the metabolic stability of thiophene-based drug candidates with relevant alternatives, supported by experimental data, to inform lead optimization and candidate selection.
Executive Summary
Thiophene moieties are common in many pharmaceuticals but are also recognized as a potential structural alert due to their susceptibility to metabolic activation into reactive species. This guide demonstrates that while some thiophene derivatives exhibit metabolic liabilities, strategic structural modifications can significantly enhance their stability. A comparative analysis with non-thiophene bioisosteres, such as benzamides, reveals that both classes of compounds can offer a range of metabolic stability profiles, underscoring the importance of case-by-case experimental evaluation.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a representative thiophene carboxamide derivative and a series of benzamide analogs in human and rat liver preparations. Key parameters include the half-life (t½), representing the time for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which quantifies the rate of metabolism by liver enzymes. Longer half-lives and lower intrinsic clearance values are indicative of greater metabolic stability.
| Compound ID | Class | Structure | Test System | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Compound 2b | Thiophene Carboxamide | 2-(4-chlorophenyl)-N-(4-sulfamoylphenyl)thiophene-3-carboxamide | Rat Liver S9 | >90 (1.5-fold longer than Indomethacin) | Slow in vitro clearance | [1] |
| Analog 1 | Benzamide | 2-(3-fluorophenethoxy)-5-morpholinobenzamide | Human Liver Microsomes | 13.9 | 125.1 | [2] |
| Analog 2 | Benzamide | 5-bromo-2-(3-fluorophenethoxy)benzamide | Human Liver Microsomes | 29.5 | 58.9 | [2] |
| Analog 3 | Benzamide | 2-(3-fluorophenethoxy)-5-methylbenzamide | Human Liver Microsomes | 43.6 | 39.7 | [2] |
| Analog 4 | Benzamide | 5-cyclopropyl-2-(3-fluorophenethoxy)benzamide | Human Liver Microsomes | 57.8 | 29.9 | [2] |
| Analog 5 | Benzamide | 5-ethyl-2-(3-fluorophenethoxy)benzamide | Human Liver Microsomes | 37.5 | 46.4 | [2] |
| Analog 16 | Benzamide (with thiophene) | 2-(3-fluorophenethoxy)-5-(thiophen-2-yl)benzamide | Human Liver Microsomes | >60 | <23.1 | [2] |
Key Observations:
-
The thiophene carboxamide derivative Compound 2b demonstrated a slow in vitro clearance in rat liver S9 fractions, with a half-life 1.5-fold longer than the established NSAID, indomethacin[1]. This suggests that thiophene-based compounds can be engineered for metabolic stability.
-
The benzamide analogs exhibit a wide range of metabolic stabilities in human liver microsomes, with half-lives ranging from approximately 14 minutes to over 60 minutes[2].
-
Interestingly, Analog 16 , a benzamide derivative that incorporates a thiophene ring, displayed the highest metabolic stability in the series, with a half-life greater than 60 minutes and the lowest intrinsic clearance[2]. This highlights that the thiophene moiety itself does not inherently confer metabolic instability and its impact is highly dependent on the overall molecular structure.
Metabolic Pathways of Thiophene-Containing Drugs
The metabolism of thiophene-containing drugs is often mediated by Cytochrome P450 (CYP) enzymes, leading to the formation of potentially reactive metabolites such as thiophene S-oxides and epoxides.[3] These reactive intermediates can contribute to drug-induced toxicity. However, the presence of alternative, less toxic metabolic pathways and effective detoxification systems can mitigate these risks.
The metabolic fate of a thiophene derivative is highly influenced by its substitution pattern. For instance, in the case of the anticoagulant Rivaroxaban, which contains a chlorothiophene moiety, in vitro studies with human liver microsomes and hepatocytes showed no metabolism occurring on the chlorothiophene ring itself. The primary metabolic pathways for Rivaroxaban involve hydroxylation of the morpholinone moiety and amide hydrolysis.
Below is a generalized signaling pathway illustrating the potential metabolic activation of a thiophene ring.
Potential metabolic activation pathways of thiophene-containing drugs.
Experimental Protocols
A standardized and well-documented experimental protocol is crucial for generating reliable and comparable metabolic stability data. The following outlines a typical workflow for an in vitro metabolic stability assay using liver microsomes.
Workflow for Microsomal Stability Assay
A typical experimental workflow for an in vitro microsomal stability assay.
Detailed Methodology: Human Liver Microsomal Stability Assay
This protocol is adapted from standard industry practices.
1. Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound and positive control compounds (e.g., a rapidly and a slowly metabolized compound)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the test compound to the final incubation concentration (e.g., 1 µM) in phosphate buffer.
-
Prepare a suspension of HLM in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in respective wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to mix.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .
Conclusion
The metabolic stability of drugs derived from this compound is not intrinsically poor but is highly dependent on the specific molecular architecture. Through careful medicinal chemistry efforts, stable compounds can be developed. Comparative analysis with alternative scaffolds, such as benzamides, demonstrates that a range of metabolic stability profiles can be achieved across different chemical classes. The provided experimental protocols and workflows offer a robust framework for generating the necessary data to guide the selection and optimization of drug candidates with favorable pharmacokinetic properties. It is recommended that in vitro metabolic stability assays are employed early and iteratively in the drug discovery process to identify and address potential metabolic liabilities.
References
cost-benefit analysis of different synthetic routes to Methyl 3-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-chlorothiophene-2-carboxylate is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several routes, each with distinct advantages and disadvantages. This guide provides a cost-benefit analysis of three primary synthetic pathways, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
Three synthetic routes to this compound are compared:
-
Route 1: Chlorination of Methyl 3-hydroxythiophene-2-carboxylate. This classic approach involves the conversion of a hydroxyl group to a chloride using a strong chlorinating agent.
-
Route 2: Sandmeyer Reaction of Methyl 3-aminothiophene-2-carboxylate. This well-established method for converting aromatic amines to halides offers a reliable alternative.
-
Route 3: Direct Chlorination of Methyl thiophene-2-carboxylate. This route represents the most direct approach, though it poses challenges in regioselectivity.
The selection of the optimal route will depend on factors such as the availability and cost of starting materials, desired yield and purity, safety considerations, and the scale of the synthesis.
Cost-Benefit Analysis Workflow
Caption: Logical workflow for selecting the optimal synthetic route.
Comparative Data
| Metric | Route 1: From Hydroxy Ester | Route 2: Sandmeyer Reaction | Route 3: Direct Chlorination |
| Starting Material | Methyl 3-hydroxythiophene-2-carboxylate | Methyl 3-aminothiophene-2-carboxylate | Methyl thiophene-2-carboxylate |
| Key Reagents | Phosphorus pentachloride (PCl₅) | Sodium nitrite (NaNO₂), Copper(I) chloride (CuCl) | N-Chlorosuccinimide (NCS) |
| Estimated Yield | Moderate to High | Moderate to High | Variable (highly dependent on regioselectivity) |
| Starting Material Cost | High | Moderate | Low |
| Reagent Cost | Moderate | Low | Low |
| Safety Concerns | PCl₅ is highly corrosive and moisture-sensitive. | Diazonium salts can be explosive. | NCS is a strong oxidant. |
| Environmental Impact | Use of chlorinated solvents. | Formation of diazonium byproducts. | Use of chlorinated solvents. |
| Regioselectivity | Excellent | Excellent | Potentially poor, may yield mixed isomers. |
Experimental Protocols
Route 1: Synthesis from Methyl 3-hydroxythiophene-2-carboxylate
This two-step process involves the chlorination of the corresponding carboxylic acid followed by esterification.
Step 1a: Synthesis of 3-chlorothiophene-2-carboxylic acid [1]
-
Dissolve 52.1 g of phosphorus pentachloride in 600 ml of anhydrous carbon tetrachloride and bring to a boil.
-
Add a solution of 15.8 g of methyl 3-hydroxythiophene-2-carboxylate in 200 ml of carbon tetrachloride dropwise over 3 hours.
-
Reflux the mixture for 13 hours.
-
Distill off the carbon tetrachloride and evaporate the remaining solvent in vacuo.
-
Carefully add 450 ml of water dropwise while cooling.
-
Heat the mixture to boiling and then allow it to cool.
-
Filter the resulting precipitate and purify by recrystallization.
Step 1b: Esterification to this compound
A standard esterification procedure (e.g., Fischer esterification using methanol and a catalytic amount of sulfuric acid) would be subsequently employed.
Route 2: Synthesis via Sandmeyer Reaction from Methyl 3-aminothiophene-2-carboxylate
This route involves the diazotization of the amino group followed by a copper(I) chloride-mediated chlorination.
Experimental Protocol (Representative) [2][3][4]
-
Dissolve Methyl 3-aminothiophene-2-carboxylate in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography or distillation.
Route 3: Direct Chlorination of Methyl thiophene-2-carboxylate
This approach utilizes an electrophilic chlorinating agent to directly introduce a chlorine atom onto the thiophene ring.
Experimental Protocol (Representative)
-
Dissolve Methyl thiophene-2-carboxylate in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).
-
Add N-Chlorosuccinimide (NCS) to the solution. An iron(III) catalyst may be used to improve reactivity and regioselectivity.[5]
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).
-
Wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove unreacted NCS and succinimide byproduct.
-
Extract the product with an organic solvent, dry, and purify by chromatography to separate the desired 3-chloro isomer from other potential isomers (e.g., 5-chloro).
Note: The regioselectivity of this reaction is a significant challenge. The electron-withdrawing nature of the ester group at the 2-position will influence the position of chlorination.
Discussion and Recommendation
Route 1 offers a reliable and high-yielding pathway to the desired product with excellent regioselectivity. However, the high cost of the starting material, Methyl 3-hydroxythiophene-2-carboxylate, and the hazardous nature of phosphorus pentachloride are significant drawbacks. This route is most suitable for small-scale syntheses where purity and predictability are paramount.
Route 2 , the Sandmeyer reaction, provides a good balance of cost and efficiency. The starting material, Methyl 3-aminothiophene-2-carboxylate, is more affordable than the hydroxy equivalent, and the reagents are inexpensive. While diazonium intermediates require careful handling due to their potential instability, the reaction is generally high-yielding and regioselective. This route is a strong candidate for both lab-scale and larger-scale production.
Route 3 is the most economically attractive on paper due to the low cost of the starting material, Methyl thiophene-2-carboxylate. However, the lack of predictable regioselectivity is a major hurdle. The reaction is likely to produce a mixture of chlorinated isomers, necessitating a challenging purification process and leading to a lower overall yield of the desired 3-chloro product. This route may be viable if a highly regioselective chlorination protocol can be developed and optimized.
Overall Recommendation: For a balance of cost, yield, and reliability, Route 2 (Sandmeyer Reaction) is the most recommended pathway for the synthesis of this compound. While it involves the handling of diazonium salts, the well-established nature of the Sandmeyer reaction and the more accessible cost of the starting material make it a practical choice for many research and development applications. Route 1 should be considered for smaller, high-purity syntheses where cost is less of a concern. Further research into achieving high regioselectivity for Route 3 could make it a highly cost-effective option in the future.
References
comparing the efficacy of agrochemicals derived from Methyl 3-chlorothiophene-2-carboxylate and other heterocycles
A comprehensive analysis of the performance and underlying mechanisms of action of key agrochemical classes, providing researchers and scientists with critical data for the development of next-generation crop protection solutions.
This guide offers an in-depth comparison of the efficacy of agrochemicals derived from thiophene heterocycles, with a focus on derivatives of thiophene-2-carboxylate, against other prominent heterocyclic agrochemicals such as those containing pyridine, triazole, and pyrazole cores. Through a detailed examination of their biological activity, mode of action, and experimental validation, this report aims to provide a clear and objective resource for professionals in the field of agrochemical research and development.
Executive Summary
Thiophene-based compounds, particularly those derived from thiopene-2-carboxylic acid like the commercial fungicide penthiopyrad, have demonstrated potent and broad-spectrum activity against a range of fungal pathogens. Their primary mode of action often involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain. This mechanism is shared by other successful fungicides, such as boscalid, which is built around a pyridine-2-carboxamide core. In the realm of insecticides, pyrazole derivatives have carved out a significant niche by targeting the nervous system of insects. Meanwhile, triazole fungicides are a cornerstone of disease management, primarily acting by inhibiting sterol biosynthesis in fungi. This guide will dissect the performance of these distinct heterocyclic classes, presenting quantitative efficacy data, detailed experimental protocols for their evaluation, and visual representations of their molecular signaling pathways.
Fungicide Efficacy: A Tale of Two SDHIs and the Triazole Titans
The control of fungal diseases is a critical aspect of modern agriculture. Here, we compare the efficacy of a thiophene-based fungicide, penthiopyrad, with a pyridine-based fungicide, boscalid, both of which target the same enzyme, and with the widely used triazole class of fungicides.
Table 1: Comparative Efficacy of Selected Fungicides
| Compound Class | Active Ingredient | Target Pathogen(s) | Efficacy Metric (EC50/Control %) | Reference |
| Thiophene Carboxamide | Penthiopyrad | Sclerotinia sclerotiorum | EC50: 0.0096 - 0.2606 µg/mL | [1] |
| Pyridine Carboxamide | Boscalid | Botrytis cinerea, Alternaria spp., Sclerotinia spp. | Not specified in search results | [2][3] |
| Triazole | Metconazole | Fusarium graminearum (Fusarium Head Blight) | 50% Disease Index Control | [4][5] |
| Triazole | Prothioconazole+Tebuconazole | Fusarium graminearum (Fusarium Head Blight) | 52% Disease Index Control | [4][5] |
| Triazole | Tebuconazole | Fusarium graminearum (Fusarium Head Blight) | 40% Disease Index Control | [4][5] |
Insecticide Efficacy: The Neurotoxic Power of Pyrazoles
Heterocyclic compounds are also crucial in the development of insecticides. Pyrazole-based insecticides have shown remarkable efficacy by targeting the insect nervous system.
Table 2: Comparative Efficacy of a Pyrazole-Based Insecticide
| Compound Class | Active Ingredient | Target Pest(s) | Efficacy Metric (LC50) | Reference |
| Pyrazole | Fipronil (Reference) | Termites, Locusts | Termites: 0.038 µg/mL, Locusts: 63.09 µg/mL | [6] |
| Pyrazole Derivative | Compound 3f | Termites | 0.001 µg/mL | [6] |
| Pyrazole Derivative | Compound 6h | Locusts | 47.68 µg/mL | [6] |
The data clearly shows that novel pyrazole derivatives can exhibit significantly higher potency against termites and locusts compared to the established insecticide fipronil.[6] This highlights the continuous potential for innovation within this class of heterocycles.
Mode of Action and Signaling Pathways
Understanding the molecular mechanism of action is paramount for developing effective and sustainable agrochemicals. The following diagrams illustrate the key signaling pathways targeted by the discussed heterocyclic compounds.
Fungal Mitochondrial Respiration and SDH Inhibition
Fungicides like penthiopyrad and boscalid act by disrupting the fungal electron transport chain at Complex II (Succinate Dehydrogenase). This inhibits ATP production, leading to fungal cell death.[7][8][9][10]
Caption: Inhibition of Fungal Respiration by SDHI Fungicides.
Insect Nicotinic Acetylcholine Receptor (nAChR) Disruption
Pyrazole insecticides can act as antagonists of the nicotinic acetylcholine receptors in the central nervous system of insects, leading to paralysis and death.[11][12][13]
Caption: Disruption of Insect Synaptic Transmission by Pyrazole Insecticides.
Plant Acetolactate Synthase (ALS) Inhibition
Herbicides can also be designed from heterocyclic scaffolds. A common mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.
Caption: Inhibition of Plant Amino Acid Synthesis by ALS-Inhibiting Herbicides.
Experimental Protocols
To ensure the reproducibility and standardization of efficacy testing, detailed experimental protocols are essential. Below are summaries of key methodologies for evaluating fungicides, herbicides, and insecticides, as well as a specific biochemical assay.
Fungicide Efficacy Screening
Objective: To determine the in vitro and in vivo efficacy of a test compound against a target fungal pathogen.
In Vitro Assay (Mycelial Growth Inhibition):
-
Prepare potato dextrose agar (PDA) amended with various concentrations of the test compound.
-
Inoculate the center of each agar plate with a mycelial plug of the target fungus.
-
Incubate the plates at an optimal temperature for fungal growth.
-
Measure the radial growth of the fungal colony at regular intervals.
-
Calculate the EC50 value (the concentration of the compound that inhibits fungal growth by 50%) using probit analysis.
In Vivo Assay (Protective and Curative Activity):
-
Grow host plants to a susceptible stage.
-
For protective activity, spray the plants with the test compound at various concentrations and allow them to dry. Then, inoculate the plants with a spore suspension of the target pathogen.
-
For curative activity, inoculate the plants with the pathogen first, and after a set incubation period, apply the test compound.
-
Maintain the plants in a controlled environment with optimal conditions for disease development.
-
Assess disease severity (e.g., percentage of leaf area infected) after a specified period.
-
Calculate the percentage of disease control relative to untreated control plants.
Herbicide Efficacy Trial
Objective: To evaluate the pre- and post-emergence herbicidal activity of a test compound on target weed species and its selectivity towards a crop.
Pre-emergence Application:
-
Sow seeds of the target weed and crop species in pots or field plots.
-
Apply the test compound at various rates to the soil surface immediately after sowing.
-
Water the pots or plots as needed.
-
Assess weed control and crop injury (phytotoxicity) at regular intervals by visual rating (e.g., 0-100% scale) and by measuring plant biomass.
Post-emergence Application:
-
Grow the target weed and crop species to a specific growth stage (e.g., 2-4 leaf stage).
-
Apply the test compound at various rates as a foliar spray.
-
Assess weed control and crop injury at regular intervals.
Insecticide Bioassay
Objective: To determine the toxicity of a test compound to a target insect pest.
Topical Application:
-
Dissolve the test compound in a suitable solvent (e.g., acetone).
-
Apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of individual insects using a micro-applicator.
-
Place the treated insects in a clean container with a food source.
-
Assess mortality at specified time points (e.g., 24, 48, 72 hours).
-
Calculate the LD50 value (the dose of the compound that is lethal to 50% of the test population).
Diet Incorporation Assay:
-
Incorporate the test compound at various concentrations into the artificial diet of the target insect.
-
Rear the insects on the treated diet.
-
Monitor larval or nymphal development and mortality.
-
Calculate the LC50 value (the concentration of the compound in the diet that is lethal to 50% of the test population).
Succinate Dehydrogenase (SDH) Inhibition Assay
Objective: To measure the in vitro inhibitory activity of a compound against the SDH enzyme.
-
Isolate mitochondria from the target fungus.
-
Prepare a reaction mixture containing a buffer, succinate (the substrate), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Add the mitochondrial preparation to the reaction mixture.
-
Initiate the reaction and monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength using a spectrophotometer.
-
Perform the assay in the presence of various concentrations of the test inhibitor.
-
Calculate the IC50 value (the concentration of the inhibitor that reduces the enzyme activity by 50%).
Conclusion
The comparative analysis presented in this guide underscores the diverse and potent bioactivities of agrochemicals derived from various heterocyclic scaffolds. Thiophene-based fungicides, exemplified by the SDH inhibitor penthiopyrad, demonstrate excellent efficacy, comparable to other leading fungicides with the same mode of action, such as the pyridine-based boscalid. The distinct mechanisms of action of triazole fungicides and pyrazole insecticides highlight the versatility of heterocyclic chemistry in addressing a wide range of agricultural challenges. The provided experimental protocols offer a standardized framework for the continued evaluation and development of novel, more effective, and sustainable crop protection solutions. Future research should focus on direct, side-by-side comparisons of these different classes of compounds against a broader range of pests and pathogens under various environmental conditions to further refine our understanding of their relative performance.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. greentreechem.com [greentreechem.com]
- 3. coromandel.biz [coromandel.biz]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. boscalid fungicide uses [cnagrochem.com]
- 8. The Application of Fungicide Boscalid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. fao.org [fao.org]
- 11. Emerging Pharmacological Properties of Cholinergic Synaptic Transmission: Comparison between Mammalian and Insect Synaptic and Extrasynaptic Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 13. Diversity of insect nicotinic acetylcholine receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 3-chlorothiophene-2-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 3-chlorothiophene-2-carboxylate are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, procedural approach to the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1][2] Ensure adequate ventilation or work within a designated fume hood to avoid inhalation of any dust or vapors.[1][3] In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[1][2]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2][3] Adherence to federal, state, and local regulations is mandatory.
-
Consult a Licensed Professional: The primary step is to contact a licensed professional waste disposal service to handle the material.[3] These companies are equipped to manage chemical waste in compliance with all regulatory standards.
-
Containerization:
-
Labeling: Clearly label the waste container with the chemical name: "this compound" and any relevant hazard warnings.
-
Storage Prior to Disposal: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
Do Not Dispose in Drains: Under no circumstances should this compound or its containers be disposed of in drains or released into the environment.[3] This is crucial as the substance can be very toxic to aquatic life with long-lasting effects.
-
Contaminated Materials: Dispose of any contaminated materials, such as gloves or absorbent pads, as hazardous waste in the same manner as the chemical itself.[3][5]
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits for various disposal methods, are provided in the safety data sheets. The consistent recommendation is the engagement of a professional waste disposal service.
| Parameter | Value/Recommendation |
| Disposal Method | Engage a licensed professional waste disposal company.[3] |
| Environmental Release | Do not allow product to enter drains.[3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 3-chlorothiophene-2-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 3-chlorothiophene-2-carboxylate was not located. The following guidance is synthesized from safety data for structurally analogous compounds, including Methyl 5-chlorothiophene-2-carboxylate, 2-(Chloromethyl)-5-fluorothiophene, and 3-Chlorothiophene-2-carboxylic acid. It is imperative to handle this compound with extreme caution and consult with a qualified safety professional before use. This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Precautions
Based on analogous compounds, this compound is anticipated to be a hazardous chemical. The primary hazards are likely to include:
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[3][6]
Immediate precautions include avoiding all personal contact, including the inhalation of vapors or dust.[3] All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE.
| Body Part | PPE Item | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles that meet ANSI Z.87.1 or EN 166 standards are required.[1][5] A face shield should be worn over safety goggles during procedures with a high risk of splashing or exothermic reactions.[7] |
| Hands | Chemical-Resistant Gloves | Butyl rubber or Viton® gloves are recommended as halogenated and aromatic hydrocarbons can degrade standard nitrile gloves.[3] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.[1] |
| Body | Flame-Retardant Lab Coat & Chemical-Resistant Apron | A flame-retardant lab coat should be worn and fully buttoned.[3][7] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory | Respirator (if necessary) | All work should be performed in a chemical fume hood to avoid inhalation of vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[7] Respirator use requires a formal respiratory protection program, including fit testing and training.[7] |
| Footwear | Closed-Toe, Chemical-Resistant Shoes | Shoes must fully cover the feet and be made of a material that resists chemical penetration.[3] |
Operational and Handling Plan
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Some analogous compounds recommend storage at 2-8°C under an inert atmosphere.[1]
Handling:
-
All manipulations of this compound should be conducted within a certified chemical fume hood.[3]
-
Use non-sparking tools and take precautionary measures against static discharge.[3]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the laboratory.[2]
Experimental Workflow:
References
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemdmart.com [chemdmart.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
